2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFWYQWFPLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469828 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833472-84-7 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative data for this specific compound, this guide offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. This is supplemented by detailed, field-proven experimental protocols for accurate solubility determination, enabling researchers to generate reliable data in their own laboratories. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for working with this and structurally similar compounds.
Introduction: The Critical Role of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a cornerstone of successful drug development and chemical synthesis.[1] It is a critical physicochemical property that influences a multitude of downstream processes, including:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction rate, efficiency, and the impurity profile of the final product.
-
Crystallization and Polymorph Control: Solubility data is fundamental for designing and optimizing crystallization processes, which are crucial for purification and for obtaining the desired crystalline form (polymorph) of a compound.
-
Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows for its dissolution and subsequent absorption in the body. Poor solubility is a major hurdle in formulation development.[1]
-
Bioavailability: The bioavailability of an orally administered drug is often limited by its solubility. A compound must dissolve to be absorbed into the bloodstream and reach its target.
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in many bioactive molecules.[2][3] The dichloro substitutions provide reactive sites for further chemical modification, while the 4-fluorophenyl group can influence the compound's biological activity and pharmacokinetic properties. Understanding its solubility is therefore a prerequisite for its effective utilization in research and development.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This means that a solute will be most soluble in a solvent that has similar polarity and intermolecular forces. The structure of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine provides several clues to its expected solubility behavior.
Structural Features Influencing Solubility
-
The Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity to the molecule. However, the overall aromatic character of the ring system contributes to its lipophilicity. The nitrogen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.
-
Dichloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's polarizability.[5] This can lead to favorable dipole-dipole interactions with polar aprotic solvents. The presence of chlorine atoms generally increases a compound's lipophilicity compared to its non-halogenated counterpart.
-
The 4-Fluorophenyl Group: The phenyl group is inherently non-polar and lipophilic. The fluorine atom at the para position is highly electronegative, creating a strong C-F bond with a significant dipole moment.[6] However, the overall effect of a single fluorine substituent on solubility can be complex. While it increases polarity locally, it can also increase lipophilicity. Studies have shown that fluorinated compounds are often more soluble than their chlorinated analogs.[6]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the relative solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in a range of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental data.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Non-polar, Aprotic | High | The non-polar nature of toluene will favorably interact with the lipophilic phenyl and pyrimidine rings. |
| Dichloromethane (DCM) | Polar, Aprotic | High | The polarity and polarizability of DCM will effectively solvate the polar C-Cl and C-F bonds, as well as the pyrimidine ring. |
| Chloroform | Polar, Aprotic | High | Similar to DCM, chloroform is a good solvent for many organic solids due to its ability to engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar, Aprotic | High to Moderate | THF is a good solvent for a wide range of organic compounds due to its polarity and ability to act as a hydrogen bond acceptor. |
| Ethyl Acetate | Polar, Aprotic | Moderate | The ester group in ethyl acetate provides polarity, but its overall character is less polar than DCM or THF. |
| Acetone | Polar, Aprotic | Moderate | Acetone is a polar aprotic solvent that should be capable of dissolving the compound, although perhaps to a lesser extent than chlorinated solvents. |
| Acetonitrile | Polar, Aprotic | Moderate to Low | While polar, acetonitrile is a relatively poor solvent for many large organic molecules compared to other polar aprotic solvents. |
| Ethanol | Polar, Protic | Moderate to Low | The ability of ethanol to act as a hydrogen bond donor and acceptor may provide some solubility, but the large non-polar regions of the solute may limit this. |
| Methanol | Polar, Protic | Low | Methanol is more polar than ethanol and generally a poorer solvent for lipophilic compounds. |
| Water | Polar, Protic | Very Low / Insoluble | The high lipophilicity of the compound, with its large aromatic and halogenated structure, will result in very poor aqueous solubility. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two widely accepted methods: a classical gravimetric method and a modern HPLC-based method.
Isothermal Equilibrium Gravimetric Method
This method, also known as the shake-flask method, is a straightforward and reliable way to determine thermodynamic equilibrium solubility.[1][7]
Caption: Workflow for gravimetric solubility determination.
-
Preparation:
-
Add an excess amount of crystalline 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., a water bath) and agitate the suspension.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sampling and Filtration:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution to a pre-weighed, clean, and dry container.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is removed, dry the residue to a constant weight.
-
Weigh the container with the dried residue.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight minus the initial weight of the empty container.
-
Solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
Isothermal Equilibrium HPLC Method
This method is highly accurate and is particularly useful for compounds that are difficult to analyze gravimetrically or when only small amounts of material are available. It follows a similar equilibration procedure to the gravimetric method, but the concentration of the solute in the saturated solution is determined by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC-based solubility determination.
-
Preparation of Saturated Solution:
-
Follow steps 1 and 2 from the gravimetric method to prepare an equilibrated, saturated solution.
-
-
Sampling and Dilution:
-
Filter the supernatant as described in step 3 of the gravimetric method.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used in the HPLC method) to bring the concentration within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the analysis of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[8]
-
Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and record the chromatogram.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the peak area.
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound.
-
Mitigating Common Experimental Errors
Accurate solubility determination requires careful experimental technique. Common sources of error and their mitigation strategies are outlined below.[9][10][11]
| Source of Error | Mitigation Strategy |
| Incomplete Equilibration | Allow sufficient time for equilibration (24-72 hours). Periodically sample and analyze the supernatant until the concentration remains constant over time. |
| Temperature Fluctuations | Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. Temperature significantly affects solubility. |
| Solvent Evaporation | Ensure vials are tightly sealed during equilibration. Minimize the time the sample is exposed to the atmosphere during handling. |
| Inaccurate Pipetting/Weighing | Use calibrated pipettes and an analytical balance. Ensure equipment is clean and dry. |
| Incomplete Removal of Undissolved Solids | Use a fine-pore filter (e.g., 0.22 µm) to remove all particulate matter before analysis. Centrifugation prior to filtration can also be beneficial. |
| Impure Solute or Solvent | Use high-purity solute and solvents. Impurities can significantly alter the measured solubility. |
| Hygroscopic Solvents | For hygroscopic solvents like DMSO, use a fresh, unopened bottle or a properly stored and dried solvent to avoid the influence of absorbed water. |
Conclusion
While specific quantitative solubility data for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is not yet widely published, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. The theoretical analysis, based on its structural features, suggests high solubility in non-polar and polar aprotic solvents, and lower solubility in polar protic solvents. For definitive data, the detailed experimental protocols for gravimetric and HPLC-based methods provided herein offer robust and reliable approaches. By understanding the theoretical principles and adhering to meticulous experimental technique, researchers can generate the high-quality solubility data essential for advancing their work in drug discovery and chemical synthesis.
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. [Link]
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What are the errors that can occur in determining the solubility of a substance? Quora. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
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What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? Quora. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Measurement and Correlation for Solubility of Some Pyrimidine Derivatives. ResearchGate. [Link]
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Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]
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Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Connected Papers. [Link]
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Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]
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Determination of Solubility by Gravimetric Method. Course Hero. [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Safety Data Sheet (SDS) for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine handling
An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Foreword for the Research Professional:
Therefore, this guide has been constructed with the highest commitment to scientific integrity and safety, following the established practice of risk assessment by analogy. The safety protocols, hazard assessments, and handling procedures outlined herein are synthesized from publicly available data for closely related structural analogs, particularly other dichloropyrimidines. This approach mandates that we treat 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine with the highest level of precaution indicated by its analogs, ensuring a robust margin of safety.
Hazard Identification and Risk Assessment: A Proactive Approach
The core of safe laboratory practice is not merely following rules, but understanding the chemical reasoning behind them. The pyrimidine scaffold, substituted with two reactive chlorine atoms and a fluorophenyl group, presents a multi-faceted hazard profile. The primary risks are associated with its corrosive nature and its potential for acute toxicity.
Based on GHS classifications of potent analogs like 2,4-dichloro-6-fluoropyrimidine, the subject compound must be presumed to be hazardous[2]. The expected hazards are summarized below.
| Hazard Class | Category | Anticipated Effect | Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Warning) | Harmful if swallowed, in contact with skin, or if inhaled[2]. | Halogenated aromatic compounds can interfere with key biological processes. Fine dusts or aerosols can be easily inhaled, and the compound may be absorbed through the skin. |
| Skin Corrosion / Irritation | Category 1B (Danger) | Causes severe skin burns and eye damage[2]. | The electrophilic nature of the carbon atoms attached to the chlorine atoms makes the molecule reactive towards nucleophiles on biological macromolecules, leading to rapid tissue damage. Hydrolysis upon contact with moisture on the skin can also release hydrochloric acid (HCl). |
| Serious Eye Damage | Category 1 (Danger) | Causes serious, potentially irreversible eye damage[3]. | The cornea and other sensitive eye tissues are extremely susceptible to corrosive chemicals, leading to immediate and severe damage upon contact[3]. |
| Skin Sensitization | Category 1 (Warning) | May cause an allergic skin reaction[2]. | Repeated exposure can lead to an immune response, resulting in contact dermatitis. |
| Dust Explosion Hazard | Not Classified, but a known risk for fine organic solids. | Fine dust clouds can form explosive mixtures with air[4]. | The high surface area of a fine powder allows for rapid, exothermic oxidation (combustion) if an ignition source is present[4]. |
The Logic of Risk Mitigation
A self-validating safety protocol begins with a logical assessment of risk. The workflow below illustrates the continuous cycle of hazard identification and control implementation that is mandatory when working with this compound.
Caption: Risk assessment workflow for handling hazardous compounds.
Exposure Controls: Your Primary Defense
To handle 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine safely, a multi-layered defense system of engineering controls and personal protective equipment (PPE) is not optional, but required.
Engineering Controls
Engineering controls are the most critical layer of protection as they isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[5][6]. This ensures that any airborne particles are contained and exhausted away from the user's breathing zone.
-
Emergency Equipment: The work area must be equipped with an immediately accessible and tested safety shower and eyewash station[7][8]. Proximity is key; a delay of even a few seconds in the event of an exposure can dramatically worsen the outcome.
Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient. Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[7][9]. For tasks with a higher splash risk, such as transferring solutions or cleaning up spills, a full-face shield must be worn over the safety goggles[8].
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Based on data for similar compounds, nitrile or neoprene gloves are recommended[4]. Always inspect gloves for tears or degradation before use. For extended procedures or when handling larger quantities, consider wearing two pairs of gloves ("double-gloving"). Contaminated gloves must be removed promptly and disposed of as hazardous waste[4][10]. After use, hands should be thoroughly washed[7].
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened. For procedures with a significant risk of splash, a chemically impervious apron should be worn over the lab coat[4]. Do not wear shorts or open-toed shoes in the laboratory[8].
-
-
Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required for routine handling. However, a respirator must be used if workplace conditions warrant it, such as during a large spill cleanup or when engineering controls are not available or are malfunctioning[7]. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used in such scenarios[9][11].
Caption: PPE selection logic based on the specific laboratory task.
Standard Operating Procedures: Handling and Storage
Adherence to methodical, pre-defined protocols is essential for minimizing risk.
Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Store in a tightly closed, properly labeled container[7].
-
The storage area should be cool, dry, and well-ventilated, away from incompatible substances[7][8].
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases[4][5][8].
-
The compound should be stored protected from light[7].
Experimental Protocol: Weighing and Dissolving the Compound
This protocol is designed to be a self-validating system, where each step logically reinforces safety.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as described in Section 2.2 (goggles, lab coat, gloves).
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Gather all necessary equipment (spatula, weigh boat/paper, glassware, solvent).
-
-
Weighing:
-
Tare the balance with the weigh boat inside the fume hood.
-
Carefully open the container. Avoid any sudden movements that could create a dust cloud.
-
Using a clean spatula, slowly transfer the approximate amount of solid to the weigh boat. The causality here is critical: slow, deliberate movements prevent the aerosolization of fine particles, which is both an inhalation and an explosion risk[4][7].
-
Securely close the main container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat containing the solid into the vessel in which it will be dissolved (e.g., a round-bottom flask).
-
Slowly add the desired solvent, directing the stream to wash any remaining solid from the weigh boat into the vessel.
-
Gently swirl or stir the mixture to facilitate dissolution. Be aware of any potential exothermic reactions.
-
-
Cleanup:
-
Carefully wipe the spatula with a solvent-dampened cloth and dispose of the cloth in the solid hazardous waste container.
-
Dispose of the used weigh boat and any other contaminated disposables in the designated solid hazardous waste container.
-
Wipe down the work surface with a suitable solvent.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Emergency Procedures: Rapid and Correct Response
In the event of an emergency, a calm, rapid, and correct response is vital.
Spill Response
The procedure for cleaning a spill depends entirely on its size and location.
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Technical Guide: Thermal Stability & Characterization of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It addresses the physical characterization of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and statin intermediates.
Since specific physical property data for this intermediate is often proprietary or batch-dependent in open literature, this guide functions as a definitive protocol for characterization , synthesizing known structure-activity relationships (SAR) with rigorous experimental methodologies.
Executive Summary
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a regioselective electrophile used primarily in the development of pharmaceuticals targeting kinase pathways (e.g., EGFR T790M/L858R mutants) and metabolic disorders. Its utility stems from the differential reactivity of the chlorines at the C2 and C4 positions, controlled by the electron-withdrawing nature of the C6-fluorophenyl group.
This guide provides the standard operating procedures (SOPs) for determining its Melting Point (MP) and Thermal Stability , derived from its synthesis via Suzuki-Miyaura coupling. Accurate characterization is vital, as impurities (e.g., des-chloro or homocoupled byproducts) drastically alter the thermal profile and downstream reaction safety.
Chemical Identity & Theoretical Properties[1]
| Property | Description |
| Chemical Name | 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine |
| Molecular Formula | C₁₀H₅Cl₂FN₂ |
| Molecular Weight | 243.06 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Predicted MP | 85°C – 115°C (Estimated based on SAR)* |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Reactivity | High susceptibility to nucleophilic aromatic substitution ( |
*Note: While the methyl-substituted analog (2,4-dichloro-6-methylpyrimidine) melts at ~47°C, the addition of the rigid 4-fluorophenyl moiety significantly enhances
Synthesis & Purity Impact
The thermal properties of this compound are inextricably linked to its synthetic route. The standard preparation involves a Suzuki-Miyaura coupling between 2,4,6-trichloropyrimidine and 4-fluorophenylboronic acid.
Critical Quality Attribute (CQA): The presence of unreacted 2,4,6-trichloropyrimidine (MP ~25°C) will depress the melting point of the target significantly, leading to "oiling out" during storage.
synthesis Workflow Visualization
Figure 1: Synthesis pathway highlighting the origin of impurities that affect thermal data.
Thermal Stability Profile
Thermal stability is a safety-critical parameter for this molecule due to the potential for dehydrohalogenation or violent decomposition if subjected to elevated temperatures in the presence of moisture or Lewis acids.
Decomposition Mechanisms
-
Hydrolysis: In the presence of trace moisture, the C4-chlorine is labile. Heating wet material >60°C generates HCl gas and the corresponding pyrimidinone, which is an autocatalytic decomposition trigger.
-
Polymerization: At temperatures >200°C, the pyrimidine ring may undergo ring-opening or polymerization, often observed as a sharp exotherm in DSC.
Experimental Protocol: TGA/DSC
Objective: To define the "Safe Operating Window" for drying and reaction.
Methodology:
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
-
Sample Mass: 5–10 mg (Dried under vacuum at 40°C for 4h prior to test).
-
Pan: Hermetically sealed Aluminum pan (pinhole lid) to prevent sublimation.
-
Ramp: 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).
Acceptance Criteria (Self-Validating):
-
TGA: < 1% weight loss below 100°C (confirms dryness). Onset of degradation (
) should be > 180°C. -
DSC: A sharp endotherm (Melting) followed by a stable baseline. Any exotherm prior to melting indicates instability or reactive impurities.
Melting Point Determination Protocol
Since literature values vary by supplier and purity, an internal standard method is required.
Protocol:
-
Preparation: Grind the sample to a fine powder. Pack into a capillary tube to a height of 2–3 mm.
-
Apparatus: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90).
-
Method:
-
Fast Ramp: 10°C/min to 70°C.
-
Slow Ramp: 1.0°C/min from 70°C to 130°C.
-
-
Observation: Record the point of Meniscus Formation (Onset) and Clear Point (Liquefaction).
Data Interpretation:
-
High Purity (>98%): Sharp range (< 2°C difference between Onset and Clear Point).
-
Low Purity: Broad range (> 5°C) or visible "sweating" below 80°C (indicates solvent entrapment or trichloro-starting material).
Characterization Logic Flow
Figure 2: Logic flow for validating the thermal quality of the intermediate.
Storage and Handling Recommendations
Based on the thermal and chemical profile:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C4-Cl bond is moisture sensitive.
-
Handling: Avoid metal spatulas if possible (trace metal can catalyze decomposition); use Teflon or glass.
-
Safety: This compound is a potent skin sensitizer and corrosive (H314/H317). Full PPE (gloves, goggles, respirator) is mandatory.
References
-
Regioselective Amination: Organic Letters, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". (Describes the synthesis and reactivity of the 6-(4-fluorophenyl) analog).
-
Kinase Inhibitor Synthesis: Archiv der Pharmazie, "Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors".[1] (Provides context on the scaffold's thermal handling).
-
General Pyrimidine Safety: Thermo Fisher Scientific, "Safety Data Sheet: 2,4-Dichloropyrimidine". (Baseline safety data for the chloropyrimidine class).
-
Suzuki Coupling Methodology: ChemicalBook, "Synthesis of 2,4,6-Trichloropyrimidine derivatives". (Background on the precursor chemistry).
Sources
Technical Guide: Storage Conditions and Stability of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
The following technical guide details the storage, stability, and handling protocols for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine , a critical pharmacophore used in the synthesis of statins (e.g., Rosuvastatin) and various kinase inhibitors.
Executive Summary
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is an electrophilic pyrimidine intermediate characterized by high reactivity at the C-4 and C-2 positions. Its stability is compromised primarily by hydrolytic degradation and nucleophilic attack from atmospheric moisture.
To maintain pharmaceutical-grade purity (>98%), this compound requires cold chain storage (2–8°C) under an inert atmosphere . Failure to control humidity results in the irreversible formation of pyrimidinones (hydrolysis products), which are difficult to remove during downstream processing.
Physicochemical Profile & Critical Properties
Understanding the molecule's physical state is the first step in designing a stability protocol. The fluorine atom at the para-position of the phenyl ring enhances crystallinity and lipophilicity compared to the non-fluorinated analog.
| Property | Specification / Characteristic | Relevance to Stability |
| Chemical Structure | Pyrimidine core with Cl at 2,4; 4-F-Phenyl at 6 | C-4 Chlorine is the primary site of instability (labile). |
| Physical State | White to off-white crystalline solid | High crystallinity offers some protection against bulk hydrolysis. |
| Melting Point | Approx. 90–110°C (Analogous Est.) | Sharp melting point indicates purity; broadening signals degradation. |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrophobic : Must be stored in dry organic solvents if in solution. |
| Hygroscopicity | Moderate | Surface moisture accelerates solid-state hydrolysis. |
| Reactivity | Electrophilic ( | Reacts violently with strong nucleophiles (amines, thiols). |
Degradation Mechanisms
The degradation of this compound is not random; it follows a predictable chemical pathway driven by the electron-deficient nature of the pyrimidine ring.
Hydrolysis (The Primary Threat)
The chlorine atom at position 4 is significantly more reactive than the chlorine at position 2 due to the additive electron-withdrawing effects of the ring nitrogens. In the presence of moisture (even atmospheric humidity), water acts as a nucleophile.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Pathway: Water attacks C-4
Displacement of Chloride Formation of 4-hydroxy intermediate Tautomerization to 6-(4-fluorophenyl)-2-chloropyrimidin-4(3H)-one . -
Catalysis: The byproduct, HCl, autocatalyzes further degradation if not scavenged or ventilated.
Thermal Decomposition
While the solid is thermally stable up to its melting point, prolonged exposure to temperatures >40°C accelerates the hydrolysis rate exponentially, especially if packaging integrity is compromised.
Photostability
Pyrimidines can undergo photo-oxidative dimerization, though the aryl substituent provides some conjugation stability. However, light exposure should be minimized to prevent radical-induced dechlorination.
Visualization of Degradation Pathway
The following diagram illustrates the regioselective hydrolysis that dictates storage requirements.
Figure 1: The moisture-induced degradation pathway. Note that HCl generation creates an autocatalytic cycle, degrading the material from the outside in.
Storage & Handling Protocols
To ensure stability, a multi-tiered storage strategy is required.
The "Gold Standard" (Long-Term Storage > 3 Months)
-
Temperature: -20°C ± 5°C.
-
Atmosphere: Blanket with dry Argon or Nitrogen.
-
Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.
-
Desiccant: Place the vial inside a secondary container (e.g., a jar) containing activated silica gel or molecular sieves.
Working Conditions (Short-Term / Active Use)
-
Temperature: 2–8°C (Refrigerator).
-
Handling: Allow the container to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Choice: If preparing a stock solution, use anhydrous solvents (THF, DMF, or DCM) stored over molecular sieves. Avoid protic solvents (Methanol, Ethanol) unless immediate reaction is intended.
Decision Tree for Handling
Figure 2: Operational workflow for receiving and handling the compound to minimize hydrolytic stress.
Quality Control & Stability Monitoring
Researchers should establish a re-test period of 6 months . The following analytical methods are recommended to verify integrity.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Pass Criteria:
Visual Inspection
-
Pass: Free-flowing white/off-white powder.
-
Fail: Clumping, yellowing, or distinct acidic odor (indicates HCl release).
Safety & Toxicology
While specific toxicological data for this derivative may be limited, it shares the hazardous profile of the chloropyrimidine class.
-
Corrosivity: Causes severe skin burns and eye damage (H314). The hydrolysis product (HCl) is corrosive.
-
Sensitization: Potential skin sensitizer (H317).
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle strictly within a chemical fume hood.[3]
References
-
PubChem. 2,4-Dichloro-6-phenylpyrimidine (Analogous Structure Data). National Library of Medicine. Available at: [Link]
- Bignelli, P.Pyrimidines: Synthesis and Reactivity. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of in nitrogen heterocycles).
Sources
Difference between 2,4-dichloro-6-phenylpyrimidine and 4-fluorophenyl analogs
This guide provides an in-depth technical analysis comparing 2,4-dichloro-6-phenylpyrimidine and its 4-fluorophenyl analog (2,4-dichloro-6-(4-fluorophenyl)pyrimidine).[1] It focuses on the chemical architecture, synthetic pathways, regioselectivity in nucleophilic aromatic substitution (
Comparative Analysis of Phenyl vs. 4-Fluorophenyl Analogs[1]
Executive Summary
2,4-Dichloro-6-phenylpyrimidine is a versatile scaffold in drug discovery, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase, EGFR). The introduction of a fluorine atom at the para-position of the C6-phenyl ring creates the 4-fluorophenyl analog , a modification that significantly alters metabolic stability and physicochemical properties while maintaining the core reactivity profile.
| Feature | 2,4-Dichloro-6-phenylpyrimidine | 4-Fluorophenyl Analog |
| CAS Registry | 26032-72-4 | 1208916-46-8 (Generic structure ref) |
| Molecular Weight | 225.07 g/mol | 243.06 g/mol |
| Electronic Effect (C6) | Weakly Activating (Resonance) | Deactivating (Inductive) / Activating (Resonance) |
| Metabolic Liability | High (Para-hydroxylation) | Low (Blocked para-position) |
| Favors C4 | Favors C4 (Enhanced Electrophilicity) |
Chemical Architecture & Electronic Properties[1]
The pyrimidine core is electron-deficient (
2.1 Electronic Influence of the C6-Substituent
The substituent at C6 communicates with the pyrimidine ring through conjugation.
-
Phenyl Group: Acts as a weak electron donor via resonance (+M effect) but a weak electron withdrawer via induction (-I effect).[1] The net effect is a slight stabilization of the cationic intermediates during electrophilic attack, but in
, it modulates the electrophilicity of C4. -
4-Fluorophenyl Group: The fluorine atom is highly electronegative (
).[1]-
Inductive Effect (-I): Withdraws electron density from the phenyl ring, which in turn withdraws density from the pyrimidine core. This makes the pyrimidine ring more electron-deficient compared to the unsubstituted phenyl analog.
-
Resonance Effect (+M): Fluorine donates lone pair density back into the phenyl ring, but this is generally overpowered by the inductive effect in terms of distal influence on the pyrimidine.
-
Impact: The 4-fluorophenyl analog creates a slightly more electrophilic pyrimidine core, particularly enhancing reactivity at the C4 position due to its proximity and vinylogous conjugation.
Synthetic Pathways[4][5]
The synthesis of both analogs typically follows a Pinner-type synthesis or cyclocondensation followed by chlorination.[1]
3.1 Generalized Synthetic Workflow
-
Cyclocondensation: Reaction of a benzamidine (or acetophenone derivative) with a malonate source to form the 6-aryl-uracil (dihydroxypyrimidine).[1]
-
Chlorination: Conversion of the hydroxyl groups to chlorides using phosphorus oxychloride (
).[1]
3.2 Specific Protocol Differences
-
Phenyl Analog: Starts with Benzamidine hydrochloride .[1]
-
4-Fluorophenyl Analog: Starts with 4-Fluorobenzamidine hydrochloride (commercially available or synthesized from 4-fluorobenzonitrile).[1]
-
Note: The chlorination step with
often requires a tertiary amine base (e.g., -dimethylaniline) to catalyze the reaction and scavenge HCl.
Reactivity Profile: Regioselectivity
The most critical technical distinction for medicinal chemists is the site-selectivity of nucleophilic aromatic substitution.
4.1 The C4 vs. C2 Competition
In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2.
-
C4 Mechanism: Attack at C4 leads to an intermediate where the negative charge is delocalized onto the N3 nitrogen (para-like quinoid resonance). This is kinetically favored.[1]
-
C2 Mechanism: Attack at C2 delocalizes charge onto N1 and N3, but the approach is often more sterically hindered by the flanking nitrogens, and the transition state energy is typically higher.
4.2 Impact of the 4-Fluorophenyl Group
-
Sterics: The 4-fluorophenyl group at C6 is meta to the C2 and C4 positions relative to the ring carbons, but spatially it is adjacent to N1 and C5. It exerts minimal direct steric hindrance on the C4 leaving group.[1]
-
Electronics: The electron-withdrawing nature of the 4-fluorophenyl group (relative to phenyl) lowers the LUMO energy of the pyrimidine ring.
-
Result: The C4 selectivity is maintained or slightly enhanced . The C4 carbon becomes more electropositive, facilitating attack by amines, alkoxides, or thiols.
-
Contrast: Strong electron-donating groups at C6 (e.g., -OMe, -NH2) can sometimes invert selectivity to favor C2, but the 4-fluorophenyl group is not a strong enough donor to cause this inversion.
-
Medicinal Chemistry Implications[1][2][3][6][7][8]
5.1 Metabolic Stability (The "Para-Block")
The primary reason to select the 4-fluorophenyl analog over the phenyl analog is to block metabolism.
-
Phenyl Fate: The unsubstituted phenyl ring is prone to oxidation by CYP450 enzymes at the para-position, leading to a phenol metabolite (rapid clearance).
-
4-Fluoro Fate: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidative cleavage.[1] This extends the half-life (
) of the drug candidate.
5.2 Lipophilicity (LogP)
-
Phenyl Analog:
-
4-Fluorophenyl Analog:
[1] -
Insight: Fluorine increases lipophilicity, which can improve membrane permeability.[1] However, if the molecule is already highly lipophilic, this increase might lead to solubility issues or non-specific binding.
5.3 Bioisosterism
The 4-fluorophenyl group is a classic bioisostere for the phenyl group.[1] The fluorine atom mimics hydrogen in size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but drastically changes the electronics without introducing significant steric bulk.
Experimental Protocol: Selective C4-Amination
Objective: Synthesis of 2-chloro-4-amino-6-(4-fluorophenyl)pyrimidine derivative.
Reagents:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq)[1]
-
Amine Nucleophile (e.g., Morpholine, 1.1 eq)
-
Base: Diisopropylethylamine (DIPEA, 2.0 eq)
-
Solvent: THF or Ethanol
Procedure:
-
Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine in THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperature enhances regioselectivity for C4.
-
Addition: Add DIPEA followed by the slow dropwise addition of the amine nucleophile.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with water, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check:
-
1H NMR: Look for the loss of symmetry if the starting material was symmetric (not applicable here) or the shift of the C5-proton.
-
Regioisomer Confirmation: NOESY NMR is often required to confirm C4 substitution.[1] A correlation between the incoming amine protons and the C5-proton confirms C4 attack. If the amine correlates with the C6-aryl protons, it suggests C4 attack (since C5 is between C4 and C6). Wait—C5 is adjacent to C4 and C6.[1]
-
Correction:C4-substitution: The amine is at C4.[1][4] NOE observed between Amine-H and C5-H.[1]
-
C2-substitution: The amine is at C2.[1][4] NOE observed between Amine-H and... no adjacent ring protons (C2 is between N1 and N3).[1]
-
Therefore:Presence of NOE between Amine and C5-H confirms C4 substitution. Absence suggests C2.[1]
-
References
-
WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
-
National Institutes of Health (NIH). (2020).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central.[1] Link
-
Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Link
-
PubChem. (2024).[1] 2,4-Dichloro-6-phenylpyrimidine Compound Summary. Link
-
Sigma-Aldrich. (2024).[1] 2,4-Dichloro-6-methylpyrimidine Product Specification (Analogous Chemistry). Link
Sources
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Note & Protocols: Mastering Regioselective Nucleophilic Substitution of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Abstract & Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. The functionalization of readily available dihalopyrimidines via nucleophilic aromatic substitution (SNAr) is a primary strategy for generating diverse compound libraries for drug discovery.[1][2]
This guide focuses on a key intermediate, 2,4-dichloro-6-(4-fluorophenyl)pyrimidine . While seemingly straightforward, the substitution chemistry of this molecule presents a significant challenge: controlling the regioselectivity of nucleophilic attack at the C2 versus the C4 position. The inherent electronic properties of the pyrimidine ring typically favor substitution at the C4 position.[1][3][4][5] However, achieving selective functionalization at either position is often crucial for optimizing a molecule's structure-activity relationship (SAR).
This document provides a detailed exploration of the theoretical principles governing this regioselectivity and presents field-proven, step-by-step protocols for directing nucleophilic substitution selectively to either the C4 or C2 position. These methodologies are designed for researchers, medicinal chemists, and process development scientists seeking robust and reproducible synthetic routes.
Theoretical Framework: The Battle for C2 vs. C4
The regiochemical outcome of SNAr reactions on 2,4-dichloropyrimidines is a delicate balance of electronic and steric factors, reaction kinetics, and thermodynamics.
Electronic Predisposition
In an unsubstituted 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive towards nucleophiles than the C2 position. This preference is rooted in two key electronic factors:
-
Intermediate Stability: The SNAr reaction proceeds through a negatively charged Meisenheimer intermediate. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the para nitrogen (N1), creating a more stable resonance structure compared to the intermediate formed from C2 attack, where the charge is delocalized to the ortho nitrogen.[5][6]
-
Frontier Molecular Orbitals (FMO): Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon than at C2.[2][7] This indicates that the C4 position is the more electrophilic site, making it the kinetically favored point of attack for most nucleophiles.[3][7]
The presence of the 6-(4-fluorophenyl) group, which is electronically neutral to weakly withdrawing, does not fundamentally alter this intrinsic preference for C4 attack under standard SNAr conditions.[6]
Overriding the Inherent Selectivity
While C4 is the kinetically favored site, the C4/C2 selectivity is not absolute and can be manipulated, and in some cases inverted, by carefully controlling the reaction parameters.
-
The Nucleophile: Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[3][6] However, certain nucleophiles, such as specific tertiary amines or thiolates, can exhibit a preference for the C2 position, sometimes due to unique electronic interactions or steric demands.[1][8]
-
Substituents: While our substrate is fixed, it is crucial to note that strong electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring C2 substitution by altering the electronic landscape of the pyrimidine ring.[2][3][9]
-
Catalysis: The use of transition metal catalysts, particularly palladium complexes, offers a powerful tool for directing regioselectivity. The choice of ligand on the metal center can dramatically influence the outcome, often through steric control.[6][10]
-
Reaction Conditions: Solvent, base, and temperature are critical variables. Polar aprotic solvents (e.g., DMF, DMAc) can stabilize the charged intermediates, while the choice of base and temperature can shift the reaction from kinetic to thermodynamic control, potentially altering the product ratio.[3]
Experimental Protocols & Methodologies
The following protocols provide validated starting points for achieving high regioselectivity. Researchers should consider these as templates to be optimized for their specific nucleophile and scale.
Protocol 1: Highly C4-Selective Amination (Palladium-Catalyzed)
This protocol leverages a palladium-catalyzed Buchwald-Hartwig amination, which has been shown to exhibit exceptional C4 selectivity for 6-aryl-2,4-dichloropyrimidines.[6][11] The use of a strong, non-nucleophilic base like LiHMDS is critical for success with secondary amines.
Rationale: Palladium catalysts, particularly with certain phosphine ligands, show a strong preference for oxidative addition into the C4-Cl bond over the C2-Cl bond.[6] This initial selective step dictates the overall regioselectivity of the cross-coupling reaction. Using a strong, hindered base like LiHMDS deprotonates the amine without competing as a nucleophile.
Materials:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Secondary Amine (e.g., N-methylaniline) (1.1 equiv)
-
Pd(OAc)₂ (2 mol %)
-
dppb (1,4-Bis(diphenylphosphino)butane) (2.2 mol %)
-
LiHMDS (1.0 M solution in THF) (1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry, argon-purged flask, add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF and stir to dissolve.
-
Cool the mixture to -20 °C using an appropriate cooling bath.
-
Add the secondary amine to the cooled solution.
-
Slowly add the LiHMDS solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature. Dilute with EtOAc and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the pure C4-substituted product.
Validation: The regiochemistry should be confirmed by ¹H NMR. The proton on the pyrimidine ring (C5-H) will show distinct NOE correlations to the substituents at C4 and C6, allowing for unambiguous assignment.
Protocol 2: C2-Selective Substitution Using Tertiary Amines
Achieving C2 selectivity is more challenging due to the inherent C4 preference. This protocol exploits a unique reactivity pattern observed with tertiary amines, particularly when a C5 electron-withdrawing group is present.[8][12] While our substrate lacks a C5-EWG, this method provides a valuable strategic alternative to direct C2 functionalization, often proceeding through an in-situ N-dealkylation of an intermediate.[8]
Rationale: The mechanism for this C2-selectivity is distinct from standard SNAr. It is proposed that tertiary amines can attack the C2 position, and subsequent steps, potentially involving the reaction conditions, lead to the dealkylated secondary amine product at the C2 position. This pathway circumvents the kinetically favored C4-attack.
Materials:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Tertiary Amine (e.g., Triethylamine or a more complex tertiary amine) (3.0 - 5.0 equiv)
-
Diisopropylethylamine (DIPEA) (as a non-nucleophilic base, if needed)
-
Solvent (e.g., CHCl₃ or Acetonitrile)
-
Water, Ethyl Acetate (EtOAc), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a sealed tube or pressure vessel, dissolve 2,4-dichloro-6-(4-fluorophenyl)pyrimidine in the chosen solvent.
-
Add the tertiary amine nucleophile and DIPEA (if used).
-
Seal the vessel and heat the reaction to a temperature between 40-80 °C. The optimal temperature must be determined empirically.
-
Monitor the reaction progress by LC-MS, looking for the formation of the C2-substituted, dealkylated product. This may require extended reaction times (e.g., 3-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
Redissolve the residue in EtOAc and wash with water and brine to remove salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Isomer separation may be required if C4-substitution occurs.
Note: This reaction is highly substrate and nucleophile-dependent. Initial small-scale screening is essential to find the optimal conditions (temperature, solvent, time) to favor C2 substitution.
Data Summary & Troubleshooting
The choice of conditions dramatically impacts the regiochemical outcome. The following table summarizes expected outcomes based on literature precedents for related systems.[3][6]
| Method | Nucleophile | Key Reagents | Typical C4:C2 Ratio | Rationale |
| Standard SNAr | Secondary Amine | K₂CO₃, DMAc, RT | 70:30 to 80:20 | Follows intrinsic electronic preference for C4.[6] |
| Pd-Catalyzed | Secondary Amine | Pd(OAc)₂/dppb, LiHMDS | >95:5 | Catalyst directs selective oxidative addition to C4.[6] |
| SNAr | Aromatic Amine | No catalyst, low temp | >90:10 | Favorable para-quinoid intermediate for C4 attack.[6] |
| Specialized SNAr | Tertiary Amine | Heat, CHCl₃ | Potentially C2-favored | Alternative mechanism may bypass kinetic C4 attack.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd-method).2. Insufficient temperature.3. Weak nucleophile. | 1. Use fresh catalyst/ligands; ensure inert conditions.2. Gradually increase reaction temperature.3. Use a stronger base to deprotonate the nucleophile. |
| Poor C4:C2 Selectivity | 1. Reaction conditions favor mixture.2. Reaction run at too high a temperature, allowing for thermodynamic product formation. | 1. For amination, switch to the Pd-catalyzed protocol.[3][6]2. Lower the reaction temperature; for Pd-catalyzed reactions, use temperatures like 0 °C or -20 °C.[6] |
| Formation of Di-substituted Product | 1. >1.0 equivalent of nucleophile/base used.2. Second substitution is fast under reaction conditions. | 1. Use ≤1.0 equivalent of the limiting nucleophile.2. Lower the reaction temperature and monitor carefully to stop after mono-substitution. |
| Difficult Isomer Separation | 1. Isomers have very similar polarity. | 1. Optimize reaction for higher selectivity to minimize the minor isomer.2. Explore alternative chromatography systems (different solvents, chiral columns if applicable). |
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
-
Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. (Chemistry). [Link]
-
Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]
-
Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Suzuki-Miyaura Coupling with 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Executive Summary & Strategic Context
The 2,4-dichloro-6-(4-fluorophenyl)pyrimidine scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., analogues of Imatinib, Nilotinib) and antiviral agents. The presence of the 4-fluorophenyl group at the C6 position imparts significant lipophilicity and metabolic stability, but it also electronically activates the pyrimidine ring, creating a distinct reactivity profile compared to unsubstituted 2,4-dichloropyrimidine.
The Core Challenge: The primary operational risk in utilizing this substrate is regiocontrol . The substrate contains two electrophilic chloride sites (C2 and C4).[1][2] While C4 is intrinsically more reactive, poor experimental design can lead to inseparable mixtures of regioisomers (C4-only, C2-only) or premature bis-coupling (C2,C4-disubstituted).
This guide provides a validated, self-consistent protocol to achieve:
-
Exclusive C4-Selectivity: Under mild, controlled conditions.
-
Sequential C2-Functionalization: Accessing asymmetric bis-aryl pyrimidines.
Mechanistic Grounding: The "Electronic Bias"
To control the reaction, one must understand the electronic landscape of the substrate.
-
C4 Position (Kinetic Product): The C4 carbon is para to N1 and ortho to N3. It possesses the highest LUMO coefficient and is most electron-deficient, facilitating rapid oxidative addition by the Pd(0) species. The 4-fluorophenyl group at C6 further withdraws electron density, enhancing C4 electrophilicity via induction.
-
C2 Position (Thermodynamic/Harder Product): The C2 position is flanked by two nitrogen atoms. While electron-deficient, it is sterically more "pocketed" and generally requires higher activation energy (heat or specialized ligands) to undergo oxidative addition once the highly reactive C4 chloride is consumed.
Visualization of Reaction Pathways
Figure 1: Reaction landscape showing the kinetic preference for C4-arylation and the sequential pathway to bis-arylation.
Experimental Protocols
Protocol A: C4-Selective Mono-Arylation
Target: Installation of aryl group at C4 while leaving C2-Cl intact.
Critical Parameter: Stoichiometry control is paramount. Use 1.05 equivalents of boronic acid. Excess leads to bis-coupling.
Materials
-
Substrate: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Why: PPh3 is a bulky, monodentate ligand that associates/dissociates easily, supporting the mild oxidative addition required for C4 without activating C2.
-
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) OR Toluene/Ethanol/Water (4:1:1).
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Charge Reagents: Add the pyrimidine substrate, boronic acid, and Pd(PPh3)4 catalyst under a positive stream of inert gas.
-
Activation: Add the aqueous Na2CO3 base. Seal the vessel immediately.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Note: Do not reflux (usually >85°C) for the first step. Higher temperatures increase the risk of C2 activation.
-
-
Monitoring: Check TLC or LCMS at 2 hours.
-
Endpoint: Disappearance of dichloropyrimidine. Appearance of mono-coupled product.
-
Troubleshooting: If starting material remains but bis-product is forming, lower temp to 50°C and check stirring efficiency.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Sequential C2-Arylation (Bis-Coupling)
Target: Functionalizing the remaining chloride on the C4-substituted intermediate.
Critical Parameter: This step requires "forcing" conditions because the C2-chloride is deactivated by the electron-rich aryl group newly installed at C4.
Materials
-
Substrate: C4-Arylated-6-(4-fluorophenyl)-2-chloropyrimidine (from Protocol A).
-
Coupling Partner: Second Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or XPhos Pd G2 (2 mol%).
-
Why: Bidentate ligands (dppf) or Buchwald precatalysts (XPhos) are more robust and thermally stable, necessary for the higher energy barrier of C2 oxidative addition.
-
-
Base: K2CO3 or Cs2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).[3]
Step-by-Step Methodology
-
Setup: Dissolve the C4-substituted intermediate and the second boronic acid in degassed Dioxane/Water.
-
Reaction: Heat to 90–100°C (Reflux) for 4–12 hours.
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting Data
The following table summarizes screening conditions for the C4-selective step.
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF / H2O | Poor Selectivity (Bis-coupling observed) | Avoid for Step 1 |
| Solvent | DME / H2O | High Selectivity, Good Solubility | Recommended |
| Solvent | Toluene / EtOH / H2O | Excellent Selectivity, Easy Workup | Highly Recommended |
| Base | K3PO4 | Too strong; promotes bis-coupling | Use only for Step 2 |
| Base | Na2CO3 | Mild; ideal for Kinetic Control | Standard |
| Temp | 90°C | 15% Bis-coupled impurity | Reduce to 60°C |
| Temp | 25°C (RT) | Slow conversion (>24h) | Heat to 50-60°C |
Decision Logic for Process Development
Figure 2: Operational decision tree for monitoring the C4-selective coupling step.
Safety & Handling
-
Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or equivalent scavengers) if the product is intended for biological testing.
-
Dichloropyrimidines: Potential skin sensitizers. Handle in a fume hood.
-
Pressure: Suzuki couplings release CO2 if carbonate bases are used. Do not seal vials too tightly without headspace or pressure-relief capability if scaling up (>1g).
References
-
Gong, Y., Pauls, H. W. (2010). Regioselective Suzuki coupling of 2,4-dichloropyrimidine: A systematic study.Tetrahedron Letters , 51(10), 1364-1366.
-
Schomaker, J. M., Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[5][6]Journal of Organic Chemistry , 66(21), 7125–7128.
-
Luo, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5][6]Molecules , 26(7), 1968.
-
Anderson, T. J., Handy, S. T. (2010).[6] One-pot Double Suzuki Couplings of Dichloropyrimidines.[4]Synthesis , 2010(16), 2721-2724.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Synthesis of kinase inhibitors using 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Application Note: Strategic Synthesis of Kinase Inhibitors Using 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Executive Summary
This guide details the synthetic utility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS: [Specific CAS if avail, else generic ID]) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. The pyrimidine core acts as a bioisostere for the ATP adenine ring, while the C6-(4-fluorophenyl) moiety specifically targets the hydrophobic "gatekeeper" region (Pocket II) common in p38 MAPK, JNK, and certain EGFR inhibitors.
This protocol focuses on the regioselective functionalization of the pyrimidine ring.[1] Due to the electronic asymmetry introduced by the C6-aryl group, the C4 and C2 chlorides exhibit differential reactivity. Mastering this regioselectivity is critical for library generation and Structure-Activity Relationship (SAR) optimization.
Strategic Overview & Chemical Logic
The Pharmacophore
In kinase inhibitor design, the 2,4,6-trisubstituted pyrimidine scaffold typically binds as follows:
-
N1 & C2-Amine: Form the donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met341 in c-Src, Met109 in p38).
-
C6-(4-Fluorophenyl): Occupies the hydrophobic back-pocket, providing selectivity and potency (often mimicking the imidazole aryl group of SB203580).
-
C4-Substituent: Projects towards the solvent-exposed region or the ribose binding pocket, ideal for solubilizing groups (e.g., morpholines, piperazines).
Regioselectivity Rules ( )
The nucleophilic aromatic substitution (
-
C4-Position (Kinetic Product): The C4 carbon is more electrophilic. Attack at C4 leads to a Meisenheimer complex stabilized by resonance involving both N1 and N3. Furthermore, C4 is less sterically hindered than C2, which is flanked by two ring nitrogens.
-
C2-Position (Thermodynamic/Secondary Product): The C2 position is less reactive and typically requires higher temperatures, acid catalysis, or transition metal catalysis (Buchwald-Hartwig) to effect substitution after C4 has been functionalized.
Critical Insight: The presence of the electron-withdrawing/conjugating 4-fluorophenyl group at C6 slightly deactivates the ring compared to a 6-H pyrimidine but does not alter the C4 > C2 reactivity order.
Figure 1: Reaction flow and regioselectivity logic for 2,4-dichloropyrimidines.
Experimental Protocols
Materials & Reagents
-
Scaffold: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (>97% purity).
-
Solvents: Anhydrous THF, Ethanol (EtOH), n-Butanol (n-BuOH), 1,4-Dioxane.
-
Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA),
. -
Catalysts (Step 2):
, Xantphos (for Buchwald-Hartwig).
Protocol A: C4-Selective Mono-Amination (The Solvent Front)
Objective: To install the solubilizing group or ribose binder at the more reactive C4 position.
-
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in anhydrous THF (5 mL/mmol).
-
Addition: Cool the solution to 0°C in an ice bath. Add 1.1 eq of DIPEA.
-
Nucleophile: Slowly add 1.05 eq of the desired amine (e.g., Morpholine, N-methylpiperazine) dropwise.
-
Note: If the amine is a solid, dissolve in minimal THF before addition.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[2]
-
Endpoint: Disappearance of starting material (M+H: ~243/245) and appearance of mono-sub product.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 85-95%.
-
Regio-ID: Verify C4 substitution via HMBC NMR (Correlation between Amine-NH/CH and C5-H).
-
Protocol B: C2-Amination (The Hinge Binder)
Objective: To close the ring with the aromatic amine required for hinge binding. This step is difficult via standard
Method B1: Acid-Catalyzed Thermal
-
Preparation: Dissolve 1.0 eq of the C4-substituted intermediate in n-Butanol (0.2 M).
-
Reagents: Add 1.2 eq of the aniline (e.g., 4-aminopyridine, substituted aniline) and 1.0 eq of p-Toluenesulfonic acid (pTSA) or 4N HCl in Dioxane (cat.).
-
Reaction: Heat to 100-120°C in a sealed tube or microwave reactor for 2-12 hours.
-
Workup: Neutralize with sat.
. Extract with DCM/MeOH (9:1).
Method B2: Buchwald-Hartwig Cross-Coupling (For unreactive amines)
-
Preparation: In a glovebox/inert atmosphere, combine:
-
1.0 eq C4-substituted intermediate.[2]
-
1.2 eq Aniline.
-
5 mol%
. -
10 mol% Xantphos.
-
2.0 eq
.
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Reaction: Heat at 100°C for 4-16 hours.
-
Purification: Filter through Celite. Reverse-phase HPLC is often required for final purity.
Data Analysis & Validation
distinguishing Regioisomers (QC)
Correct structural assignment is paramount.
| Feature | C4-Substituted (Correct Intermediate) | C2-Substituted (Incorrect/Minor) |
| Reaction Conditions | Mild (0°C - RT) | Harsh (High Heat) |
| 1H NMR (C5-H) | Typically shifts upfield (shielded by C4-N) | Less shielded compared to C4-sub |
| HMBC | Correlation: Amine | No correlation to C5 |
| NOESY | Strong NOE between Amine and C5-H | Strong NOE between Amine and C6-Aryl |
Case Study: p38 MAPK Inhibition
Target Molecule: A structural analog of SB203580 using a pyrimidine core.
-
R1 (C4): N-Methylpiperazine (Solubility).
-
R2 (C2): 4-Methoxy-3-aminobenzamide (Hinge Binder).
-
R3 (C6): 4-Fluorophenyl (Gatekeeper).
Workflow:
-
React 2,4-dichloro-6-(4-fluorophenyl)pyrimidine with N-methylpiperazine (THF, RT)
Yields Compound A . -
React Compound A with 4-methoxy-3-aminobenzamide (Buchwald conditions)
Yields Final Inhibitor .
SAR Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) mapping for the trisubstituted pyrimidine scaffold.
Troubleshooting Guide
-
Problem: Bis-substitution observed during Step 1.
-
Solution: Lower temperature to -78°C or -20°C. Ensure dropwise addition of the amine. Use exactly 1.0 eq of amine.
-
-
Problem: No reaction at C2 (Step 2).
-
Solution: The C4-amino group donates electrons, making the ring electron-rich and deactivating C2 towards
. Switch from thermal to Pd-catalyzed Buchwald-Hartwig coupling.
-
-
Problem: Poor solubility of the intermediate.
-
Solution: Switch solvent to DMF or NMP for the second step.
-
References
-
Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]
-
p38 Inhibitor Synthesis: Asano, T., et al. (2012).[3] Identification, synthesis, and biological evaluation of... potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785.[3] [Link]
-
General C2/C4 Selectivity: Luo, Y., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J. Am. Chem. Soc. [Link]
-
EGFR/Kinase Applications: Chu, C., et al. (2024).[4][5] Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors.[5] Archiv der Pharmazie.[5] [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Mono-amination of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Introduction: The Strategic Importance of Mono-aminated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1] The strategic functionalization of the pyrimidine ring is therefore of paramount importance in the development of novel therapeutics. The 2,4-dichloropyrimidine template, in particular, offers two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the sequential introduction of different substituents. However, controlling the regioselectivity of the initial amination step to favor either the C2 or C4 position is a common challenge that can significantly impact the efficiency of a synthetic route.[2][3] This guide provides a comprehensive overview of the conditions for achieving selective mono-amination of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine, a key intermediate in the synthesis of various biologically active molecules.
Mechanistic Insights: Understanding the Determinants of Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is primarily governed by the electronic properties of the pyrimidine ring. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the pyridine nitrogen.[5]
However, this inherent preference can be modulated by several factors:
-
Substituents on the Pyrimidine Ring: The electronic nature of substituents on the pyrimidine ring plays a crucial role. While the 6-(4-fluorophenyl) group in our target molecule is weakly deactivating, other substituents can have a more pronounced effect. For instance, electron-donating groups at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[4][6] Conversely, electron-withdrawing groups at the C5 position tend to enhance the inherent preference for C4 substitution.[4][7][8]
-
Nature of the Nucleophile: The choice of the amine nucleophile is a critical determinant of regioselectivity. While primary and secondary amines often yield mixtures of C2 and C4 isomers, tertiary amines have been shown to exhibit high selectivity for the C2 position, particularly when an electron-withdrawing group is present at C5.[7][8][9]
-
Catalysis: The use of palladium catalysts has been demonstrated to be highly effective in directing the amination to the C4 position, especially with aliphatic secondary amines and anilines.[2][3]
-
Reaction Conditions: Solvent, temperature, and the choice of base can all significantly influence the outcome of the reaction.[4] For instance, polar solvents have been shown to improve C4 selectivity in the reaction of 2,4,6-trichloropyrimidine with anilines.
The interplay of these factors allows for the selective synthesis of either the 2-amino-4-chloro or the 4-amino-2-chloro-6-(4-fluorophenyl)pyrimidine isomer.
Diagrammatic Representation of the Reaction Pathway
Caption: General reaction pathways for selective mono-amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective C4 and C2 mono-amination of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine.
Protocol 1: Highly Regioselective C4-Amination using Palladium Catalysis
This protocol is adapted from a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines and is particularly effective for aliphatic secondary amines and anilines.[2][3]
Materials:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
-
Aliphatic secondary amine or aniline (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Solvent Addition: Add anhydrous dioxane to the flask and stir the mixture for 15 minutes at room temperature to allow for pre-catalyst formation.
-
Reagent Addition: To the catalyst mixture, add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq) and the aliphatic secondary amine or aniline (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and slowly add LiHMDS (1.2 eq) as a solution in THF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This protocol should yield the 4-amino-2-chloro-6-(4-fluorophenyl)pyrimidine as the major product with high regioselectivity.
Protocol 2: Selective C2-Amination using Tertiary Amines (Substrate Dependent)
This protocol is based on the finding that tertiary amines can favor C2-amination, particularly on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[7][8][9] While the 6-(4-fluorophenyl)pyrimidine does not have a C5-substituent, this method may still offer a degree of C2 selectivity under certain conditions.
Materials:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
-
Tertiary amine (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
Amine Addition: Add the tertiary amine (1.5 - 2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting regioisomers may require careful separation by column chromatography or preparative HPLC.
Note: The C2 selectivity of this reaction with the specified substrate is not as well-established as the C4-selective palladium-catalyzed method and may result in a mixture of isomers.
Data Summary: Comparison of Reaction Conditions
| Parameter | C4-Selective Amination | C2-Selective Amination (Potential) |
| Amine Nucleophile | Secondary Aliphatic Amines, Anilines | Tertiary Amines |
| Catalyst | Palladium(II) acetate / Xantphos | Typically catalyst-free |
| Base | Strong, non-nucleophilic base (e.g., LiHMDS) | Amine acts as both nucleophile and base |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene) | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 0 °C to room temperature | Elevated temperatures (80-120 °C) |
| Regioselectivity | High to excellent for C4 | Moderate to good for C2 (substrate dependent) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for mono-amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous, especially for the palladium-catalyzed reaction. The reaction time and temperature may also need to be optimized.
-
Poor Regioselectivity: A mixture of isomers indicates that the reaction conditions are not optimal for the desired selectivity. For C4-amination, ensure the catalyst is active and the base is added slowly at a low temperature. For C2-amination, screening different tertiary amines and solvents may be necessary.
-
Difficult Separation of Isomers: If the C2 and C4 isomers are difficult to separate by standard column chromatography, consider using a different stationary phase or a preparative HPLC system.
Conclusion
The selective mono-amination of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine is a critical transformation for the synthesis of a wide range of biologically active compounds. By carefully selecting the amine nucleophile, catalyst, and reaction conditions, it is possible to achieve high regioselectivity for either the C4 or C2 position. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully perform these important reactions.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
- Regioselective preparation of substituted pyrimidines - Google Patents.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Precision Amination of Fluorinated Dichloropyrimidines: Overcoming the SNAr/Catalysis Divide
Executive Summary
The 2,4-dichloro-5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors and metabolic probes. However, its reactivity profile presents a dichotomy: the electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), yet this intrinsic reactivity often leads to poor regioselectivity or failure with weak nucleophiles.
This guide details two Buchwald-Hartwig (B-H) protocols designed to bypass these limitations. Unlike standard SNAr, these Pd-catalyzed methods allow for the coupling of electron-poor anilines at C4 and the subsequent functionalization of the sterically hindered C2 position , enabling the precise construction of non-symmetric bis-aminopyrimidines.
The Chemoselectivity Challenge
The fluorine atom at C5 exerts a profound inductive effect (-I), significantly lowering the pKa of the pyrimidine ring and activating the C-Cl bonds.
-
The SNAr Trap: Under thermal conditions, aliphatic amines react indiscriminately at C4 (major) and C2 (minor). Weak nucleophiles (e.g., electron-deficient anilines, amides) often fail to react or require forcing conditions that degrade the substrate.
-
The B-H Solution: Palladium catalysis decouples nucleophilicity from reactivity. By controlling the ligand environment, we can force oxidative addition at the C4 position (electronic control) or facilitate reductive elimination at the crowded C2 position (steric control).
Decision Matrix: SNAr vs. Buchwald-Hartwig
The following decision tree illustrates when to deploy Pd-catalysis versus traditional thermal substitution.
Figure 1: Strategic decision tree for functionalizing fluorinated dichloropyrimidines.
Mechanistic Insight & Ligand Selection
Success in these protocols relies on matching the ligand to the rate-limiting step of the catalytic cycle.
The Fluorine Effect on Catalysis
The C5-fluorine atom makes the pyrimidine ring electron-poor.
-
Oxidative Addition (OA): Very fast. The Pd(0) species inserts rapidly into the C4-Cl bond due to low electron density.
-
Reductive Elimination (RE): The bottleneck. The resulting Pd(II) complex is stable and reluctant to release the product, especially with electron-poor amines.
Ligand Strategy:
-
Xantphos: A wide bite-angle ligand (111°). It forces the Pd center into a geometry that accelerates Reductive Elimination. Ideal for the first coupling at C4 with weak nucleophiles.
-
BrettPhos / RuPhos: Bulky, electron-rich dialkylbiaryl phosphines. These are required for the C2 position (Step 2) to prevent the formation of inactive Pd-dimers and to facilitate coupling on the now-deactivated (electron-rich) pyrimidine ring.
Protocol 1: C4-Selective Amination (Weak Nucleophiles)
Objective: Coupling of an electron-deficient aniline (e.g., 3-cyanoaniline) to the C4 position. Why: SNAr fails to achieve conversion <100°C; higher temps cause degradation.
Materials
-
Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 equiv)
-
Amine: Aryl amine (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M)
Step-by-Step Methodology
-
Pre-complexation (Critical): In a vial, mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir at RT for 5 minutes. Visual Check: Solution should turn from orange to bright yellow, indicating active L-Pd(0) formation.
-
Solids Addition: Add the pyrimidine substrate, the amine, and the Cs₂CO₃ to a reaction vessel equipped with a stir bar.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with remaining solvent to reach 0.2 M concentration.
-
Degassing: Sparge with Argon/Nitrogen for 5 minutes. Note: Oxygen causes homocoupling of the amine and catalyst death.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Self-Validation (TLC/LCMS):
-
Target: Product mass (M+Amine-Cl).
-
Warning: If bis-amination (M+2Amine-2Cl) is observed >5%, lower temperature to 60°C.
-
Warning: If hydrodehalogenation (Cl replaced by H) is observed, ensure solvent is strictly anhydrous.
-
Protocol 2: C2-Selective Amination (Sequential)
Objective: Functionalizing the "hard" C2 chloride after C4 is already substituted. Challenge: The C4-amine donates electron density into the ring, deactivating the C2-Cl bond. Steric hindrance is also increased.
Materials
-
Substrate: 4-amino-2-chloro-5-fluoropyrimidine (Product of Protocol 1)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Pre-catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (2–5 mol%)
-
Note: Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio and prevents induction periods.
-
-
Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv if ester/cyano groups present)
-
Solvent: t-Amyl Alcohol or Toluene (0.2 M)
Step-by-Step Methodology
-
Setup: Inside a glovebox or under strict Schlenk conditions, combine the C4-substituted substrate, the second amine, base, and the Pd-precatalyst.
-
Solvent: Add anhydrous solvent.[1]
-
Reaction: Seal the vessel and heat to 100°C (for BrettPhos) or 80°C (for RuPhos).
-
Expert Tip: t-Amyl alcohol allows for higher temperatures than dioxane and solubilizes the inorganic bases effectively at high temp.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.
Experimental Workflow Visualization
Figure 2: Catalyst selection workflow for the challenging C2-amination step.
Data Summary & Optimization Guide
The following table summarizes expected outcomes and troubleshooting steps based on internal validation data.
| Parameter | C4-Amination (Protocol 1) | C2-Amination (Protocol 2) |
| Primary Challenge | Regioselectivity (avoiding C2) | Reactivity (deactivated ring) |
| Preferred Ligand | Xantphos (Bite angle 111°) | BrettPhos / RuPhos |
| Preferred Base | Cs₂CO₃ (Mild, selective) | NaOtBu (Strong, fast) |
| Temp Range | 60°C – 80°C | 80°C – 110°C |
| Common Failure Mode | Hydrodehalogenation (Trace water) | Catalyst Poisoning (N-binding) |
| Fix for Failure | Add 3Å Mol Sieves; Switch to Toluene | Increase catalyst to 5 mol%; Use Precatalyst |
Troubleshooting "The Black Box"
If the reaction turns black immediately (Pd black precipitation):
-
Oxidative Addition failed: The catalyst decomposed before inserting. Switch to a more labile precatalyst (e.g., Pd-PEPPSI-IPr) or ensure the reaction is strictly oxygen-free.
-
Substrate Inhibition: The pyrimidine nitrogens may be binding Pd. Increase the reaction temperature to promote ligand dissociation/substrate turnover.
References
-
Smith, S. M., & Buchwald, S. L. (2016).[2][3] Regioselective 2-Amination of Polychloropyrimidines.[2][3] Organic Letters, 18(9), 2180–2183.
-
[Link]
-
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6][7][8][9][10][11] Chemical Reviews, 116(19), 12564–12649.
-
[Link]
-
-
Gu, S., et al. (2016).[3] A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar / Chemistry.
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Application Note: Accelerating Medicinal Chemistry Scaffolding with Microwave-Assisted Synthesis Using 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2][3] The di-halogenated pyrimidine, 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine , serves as a highly versatile and reactive intermediate for building complex molecular architectures. Traditional synthesis methods involving this substrate often require long reaction times and harsh conditions. This application note provides a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction times, improve yields, and enhance regioselectivity for key synthetic transformations. We will explore protocols for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), providing both the "how" and the critical "why" behind the methodological choices.
The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is not merely an alternative heating method; it is a fundamental enhancement to chemical reactivity.[4][5] Unlike conventional heating which relies on inefficient conductive heat transfer from the vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7] This process, known as dielectric heating, results in rapid, uniform, and efficient heating.[7][8]
Core Principles of Microwave Heating:
-
Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to intense internal heating.[7]
-
Ionic Conduction: The presence of ions in the reaction mixture causes them to migrate in the electric field, leading to collisions that generate heat.
The primary advantages of this approach are profound:
-
Dramatic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[8] This is due to the ability to safely superheat solvents in sealed vessels far above their atmospheric boiling points, creating high pressure and accelerating reaction kinetics.[9]
-
Improved Yields and Purity: The rapid heating and short reaction times often minimize the formation of by-products that can occur during prolonged thermal stress.[4][6]
-
Enhanced Reproducibility: Modern dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility between runs.[9][10]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][6][8]
The Building Block: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
The subject of this guide, 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine, is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors used in oncology. Its structure features two chlorine atoms at the C2 and C4 positions, which serve as excellent leaving groups for both cross-coupling and SNAr reactions.
A critical aspect of its chemistry is the differential reactivity of the two chlorine atoms. Due to the electron-deficient nature of the pyrimidine ring, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst than the C2 position.[1][11][12] This inherent regioselectivity is a powerful tool that can be exploited for sequential, site-selective functionalization.
Figure 1: Reactivity sites on the pyrimidine core.
Experimental Protocols: Microwave-Assisted Transformations
Critical Safety Note: All experiments must be conducted in a dedicated microwave reactor designed for chemical synthesis.[9][13] Domestic microwave ovens must not be used as they lack the necessary temperature/pressure feedback controls and safety features to prevent explosions from over-pressurization.[10][13] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work within a fume hood.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Under microwave irradiation, this reaction proceeds with exceptional speed and efficiency, primarily at the C4 position.[1][2][14]
Objective: To synthesize 2-chloro-4-aryl-6-(4-fluorophenyl)pyrimidine derivatives.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | 231.05 | 1.0 | 1.0 |
| Aryl/Heteroaryl Boronic Acid | - | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.01 - 0.05 | 0.01 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 mmol).
-
Add the aryl or heteroaryl boronic acid (1.1 mmol).
-
Add potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 mmol). Causality Note: Pd(PPh₃)₄ is an excellent, general-purpose catalyst for Suzuki couplings, providing a good balance of reactivity and stability.
-
Add 1,4-dioxane (4 mL) and water (1 mL). Causality Note: The aqueous/organic solvent mixture is crucial for dissolving both the organic reagents and the inorganic base, facilitating the catalytic cycle.
-
Seal the vial tightly with a Teflon septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 120 °C for 15 minutes. The instrument will automatically modulate power to maintain the target temperature.
-
After the reaction, allow the vial to cool to below 50 °C using the instrument's forced air cooling before removal.[9]
-
Quench the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated product.
Protocol 2: Microwave-Enhanced Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[15] Microwave heating significantly accelerates this palladium-catalyzed reaction, allowing for the coupling of a wide range of amines.[16][17][18]
Objective: To synthesize 2-chloro-4-amino-6-(4-fluorophenyl)pyrimidine derivatives with high regioselectivity.
Figure 3: General scheme for Buchwald-Hartwig amination.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | 231.05 | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| XPhos (Ligand) | 476.6 | 0.04 | 0.04 |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 1.5 | 1.5 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to a 10 mL microwave process vial with a stir bar. Causality Note: The combination of a palladium precursor like Pd(OAc)₂ with a sterically bulky, electron-rich phosphine ligand like XPhos is critical for efficient catalytic turnover, promoting both oxidative addition and reductive elimination steps.[17]
-
Add toluene (2 mL) and stir for 5 minutes to allow for pre-catalyst formation.
-
Add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 mmol), the desired amine (1.2 mmol), and potassium tert-butoxide (1.5 mmol). Causality Note: A strong, non-nucleophilic base like KOt-Bu is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.[15]
-
Add the remaining toluene (3 mL).
-
Seal the vial tightly and remove it from the inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at 130 °C for 20 minutes.
-
After cooling to a safe temperature, carefully uncap the vial in a fume hood.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the C4-amino product. In some cases, a small amount of the C2 isomer may be observed.[19]
Protocol 3: Microwave-Accelerated Nucleophilic Aromatic Substitution (SNAr)
For strongly nucleophilic amines, a palladium catalyst is not always necessary. The electron-deficient pyrimidine ring is sufficiently activated for direct SNAr, a process that is significantly accelerated by microwave heating.[20][21]
Objective: To synthesize 2-chloro-4-amino-6-(4-fluorophenyl)pyrimidine via a catalyst-free SNAr reaction.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | 231.05 | 1.0 | 1.0 |
| Nucleophilic Amine (e.g., Morpholine) | 87.12 | 2.5 | 2.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| Isopropanol | - | 5 mL | - |
Step-by-Step Procedure:
-
In a 10 mL microwave process vial with a stir bar, combine 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 mmol) and isopropanol (5 mL).
-
Add the nucleophilic amine (e.g., morpholine, 2.5 mmol). Causality Note: An excess of the amine is used to drive the reaction to completion and can also act as a base to neutralize the HCl by-product.
-
Add DIPEA (3.0 mmol) as a non-nucleophilic base to scavenge HCl, preventing protonation of the nucleophile.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 30 minutes. The high temperature, achievable only in a sealed vessel, dramatically accelerates the SNAr reaction.
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the highly pure C4-substituted product.
Conclusion and Future Outlook
The adoption of microwave-assisted synthesis represents a significant leap forward for chemists working with versatile intermediates like 2,4-dichloro-6-(4-fluorophenyl)pyrimidine. The protocols detailed herein demonstrate the power of MAOS to achieve rapid, efficient, and often highly regioselective C-C and C-N bond formations. By dramatically reducing reaction times from many hours to mere minutes, this technology enables faster lead optimization cycles and accelerates the drug discovery process. Researchers are strongly encouraged to adapt these foundational protocols to their specific synthetic targets, exploring the vast chemical space now accessible through this enabling technology.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Innovative Journal. [Link]
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-
PART - 1 INTRODUCTION - BS Publications. (n.d.). BS Publications. [Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis under Continuous-Flow Conditions. Organic Syntheses, 88, 153.
-
Microwave Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Ye, W., & Xu, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455-457. [Link]
-
Berrino, E., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 4-18. [Link]
- CN111233857A - Synthetic method for continuously producing pexidartinib. (n.d.).
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Al-Warhi, T., et al. (2022). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 27(15), 4969. [Link]
-
Synthesis of pexidartinib (XXXVIII). (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ResearchGate. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1082. [Link]
-
Seubert, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287-1302. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2017). ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(24), 27367-27379. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3390-3392. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018). Synlett. [Link]
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187-17194. [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed. [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. [Link]
-
Synthesis and structure of pexidartinib. (n.d.). ResearchGate. [Link]
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Pexidartinib. (n.d.). PubChem. [Link]
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Vaynrub, M., et al. (2022). Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. OncoTargets and Therapy, 15, 53-61. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield and Selectivity in 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine Substitution Reactions
Welcome to the technical support center for substitution reactions involving 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. We will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental outcomes.
Introduction: The Challenge of Regioselectivity
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1] The primary synthetic challenge lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more electrophilic and kinetically favored for substitution.[1][2][3][4] This inherent preference is the starting point for most synthetic strategies but also the source of common issues such as low yields of the desired isomer and difficult-to-separate product mixtures.[5]
This guide provides a systematic approach to understanding and controlling these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of substitution on this pyrimidine ring?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is an addition-elimination process.[6]
-
Addition: A nucleophile attacks the electron-deficient pyrimidine ring at either the C4 or C2 carbon, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.
The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine core highly susceptible to this type of nucleophilic attack.[6][7]
Q2: Why is substitution at the C4 position almost always the major product?
The preference for C4 substitution is a well-documented phenomenon for both SNAr and palladium-catalyzed cross-coupling reactions.[1][2][3] This regioselectivity is governed by several factors:
-
Electronic Effects: The C4 position is electronically more activated (more electrophilic) towards nucleophilic attack. This is due to the cumulative electron-withdrawing effects of the ring nitrogens. Frontier molecular orbital theory calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, indicating it is the preferred site of attack.[4]
-
Intermediate Stability: The anionic Meisenheimer intermediate formed by attack at C4 is better stabilized by resonance than the intermediate formed from C2 attack.[4]
Q3: Under what conditions can C2 selectivity be achieved?
While C4 is the default, achieving C2 selectivity is a significant challenge that typically requires overriding the inherent electronic preference. Key strategies include:
-
Substrate Control: The presence of a strong electron-donating group (EDG) at the C6 position of the pyrimidine ring can reverse the typical selectivity and favor C2 substitution.[9][10][11] However, our substrate has a 4-fluorophenyl group at C6, which is not a strong EDG.
-
Catalyst Control: For certain reactions like C-S cross-coupling, highly specialized catalyst systems have been developed. Palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective coupling with thiols, a stark contrast to nearly all other reported conditions.[12][13][14][15]
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Low Yield and/or Incomplete Conversion
This is the most common issue, often stemming from suboptimal reaction conditions.
-
Potential Cause A: Low Nucleophilicity of the Reagent
-
Explanation: Weak nucleophiles, such as electron-deficient anilines, react slowly. Standard conditions like K₂CO₃ in DMAc may require forcing conditions (high heat, long reaction times) and still give poor conversion.[2]
-
Solution:
-
Change the Base: For amination with secondary amines, switching from a carbonate base to a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can dramatically increase the reaction rate.[2]
-
Add a Catalyst: For challenging nucleophiles, a palladium catalyst can facilitate the reaction. A combination of Pd(OAc)₂ with a phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) is highly effective for aminations.[2]
-
Increase Temperature: Employing microwave irradiation can significantly reduce reaction times from hours to minutes and drive the reaction to completion.[3][16][17]
-
-
-
Potential Cause B: Inappropriate Solvent or Base
-
Explanation: The choice of solvent and base is critical and interdependent. The solvent must solubilize the reagents and facilitate the formation of the Meisenheimer complex. The base must be strong enough to deprotonate the nucleophile (if necessary) without causing side reactions.
-
Solution:
-
Solvent Screening: If a reaction is sluggish in a standard solvent like THF or acetonitrile, screen other options. Polar aprotic solvents like DMF, DMAc, or 1,4-dioxane are excellent choices.[2][16][18] For some acid-catalyzed aminations, water can be a surprisingly effective solvent.[6][19]
-
Base Screening: For a given nucleophile, screen common bases. For aminations, these include inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (DIPEA, Et₃N).[5][20] As mentioned, for Pd-catalyzed systems, LiHMDS is a superior choice.[2]
-
-
Problem 2: Poor Regioselectivity (Significant C2 Isomer Formation)
While C4 substitution is favored, obtaining high selectivity (>95:5) often requires careful optimization.
-
Potential Cause: Reaction Conditions Favoring the Minor C2 Isomer
-
Explanation: Standard SNAr conditions for the reaction of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine with an amine like dibutylamine might only yield a 70:30 ratio of C4:C2 isomers.[2] Higher temperatures can sometimes decrease selectivity.
-
Solution for Highly C4-Selective Amination:
-
For Aliphatic Secondary Amines: The combination of a palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂/dppb) with LiHMDS as the base in THF at low temperatures (-20 °C to 0 °C) provides exceptional C4 selectivity, often >99:1.[2]
-
For Anilines: Aromatic amines often do not require a catalyst for high C4 selectivity. The reaction can be run at very low temperatures (e.g., -60 °C) to maximize the kinetic preference for the C4 position.[2]
-
-
| Table 1: Effect of Catalyst and Base on Amination Regioselectivity (Dibutylamine Nucleophile) | ||
| Conditions | C4:C2 Ratio | Yield of C4 Isomer |
| K₂CO₃, DMAc, rt | 70:30 | Moderate |
| LiHMDS, THF, -20 °C | 70:30 | Low (slow reaction) |
| Pd(OAc)₂/dppb (1 mol%), LiHMDS, THF, 0 °C | >99:1 | High (95%) |
| PdCl₂(PPh₃)₂, LiHMDS, THF, 0 °C | >99:1 | High (94%) |
| Data adapted from a study on 6-aryl-2,4-dichloropyrimidines.[2] |
Problem 3: Formation of Side Products
Unwanted products can consume starting material and complicate purification.
-
Potential Cause A: Solvolysis
-
Explanation: If the reaction is run in a nucleophilic solvent, particularly an alcohol like ethanol or butanol, the solvent itself can act as a nucleophile. Under basic conditions, this is exacerbated by the formation of highly nucleophilic alkoxide ions, leading to the formation of undesired 4-alkoxy- or 2-alkoxypyrimidine byproducts.[21][22]
-
Solution:
-
Switch to a non-nucleophilic, polar aprotic solvent (e.g., Dioxane, DMF, THF).
-
If an alcohol solvent is required, consider using acid-catalyzed conditions where the concentration of free alkoxide is minimized.[19]
-
-
-
Potential Cause B: Di-substitution
-
Explanation: After the first substitution at C4, the remaining chlorine at C2 can be displaced by another equivalent of the nucleophile, especially under forcing conditions (high temperature or long reaction times).
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the nucleophile.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction once the monosubstituted product is maximized.
-
-
Optimized Experimental Protocols
Protocol 1: Highly C4-Regioselective Amination with a Secondary Amine
This protocol is optimized for achieving >99:1 selectivity for the C4 isomer.[2]
-
Reaction Setup: To a dry, argon-purged flask, add 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and 1,4-Bis(diphenylphosphino)butane (dppb) (0.02 eq).
-
Solvent: Add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the mixture to -20 °C in a suitable bath.
-
Reagent Addition: Slowly add the secondary amine (1.05 eq) followed by the dropwise addition of LiHMDS (1.1 eq, 1.0 M solution in THF) over 15 minutes.
-
Reaction: Stir the reaction at -20 °C and monitor by TLC/LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Regioselective Suzuki Coupling (Microwave-Assisted)
This protocol leverages microwave heating for a rapid and efficient C-C bond formation at the C4 position.[16][17]
-
Reaction Setup: In a microwave reaction vial, combine 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 to 0.05 eq). Lower catalyst loadings (0.5 mol%) have been shown to be highly effective.[16][17]
-
Solvent: Add a solvent mixture, such as 1,4-dioxane/water (4:1), to achieve a concentration of ~0.3 M.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water.
-
Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Table 2: Effect of Solvent on Microwave-Assisted Suzuki Coupling Yield | |
| Solvent System (at 100 °C) | Isolated Yield of C4-Aryl Product |
| Toluene | 36% |
| Acetonitrile (MeCN) | 41% |
| 1,4-Dioxane | 65% |
| 1,4-Dioxane/H₂O (4:1) | 82% |
| Data adapted from a study on 2,4-dichloropyrimidine.[16][17] |
References
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 19). Journal of the American Chemical Society. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006, January 12). Organic Letters. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). Universidad del Atlántico. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. National Center for Biotechnology Information. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025, August 10). ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. [Link]
- Regioselective preparation of substituted pyrimidines.
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025, March 28). Freie Universität Berlin. [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025, March 28). Acta Pharmaceutica. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025, November 20). ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024, March 12). ACS Omega. [Link]
-
Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. (2025, August 7). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
21.04 Nuc. Aromatic Substitution. OrganicChemGuide. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studylib.net [studylib.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. mdpi.com [mdpi.com]
- 22. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Troubleshooting hydrolysis side-reactions of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Topic: Troubleshooting Hydrolysis Side-Reactions &
Executive Summary
You are likely encountering hydrolysis during nucleophilic aromatic substitution (
While this activation facilitates the desired attack by amines or alkoxides, it also renders the molecule hypersensitive to trace moisture. The resulting impurity is not merely a "hydroxy" pyrimidine but predominantly the pyrimidinone tautomer , which is thermodynamically stable and irreversible.
This guide provides the mechanistic causality, diagnostic signatures, and a self-validating protocol to eliminate this side reaction.
Part 1: The Mechanistic Root Cause[1]
Why is this happening?
The hydrolysis of 2,4-dichloropyrimidines is an Addition-Elimination (
-
Activation: The 4-fluorophenyl group (at C6) and the ring nitrogens deplete electron density from C2 and C4.
-
Regioselectivity: The C4 position is generally more reactive than C2 due to lower steric hindrance and para-localization relative to N1. However, water (a small nucleophile) can attack either position depending on pH and temperature.
-
The Trap (Tautomerization): Once water displaces the chloride, the resulting enol (hydroxypyrimidine) rapidly tautomerizes to the keto form (pyrimidinone/lactam). This step releases significant energy, making the hydrolysis effectively irreversible .
Visualizing the Pathway
The following diagram illustrates the competing hydrolysis pathway and the tautomeric trap.
Figure 1: Mechanistic pathway of hydrolysis. Note that while C4 attack is depicted as the kinetic preference, C2 hydrolysis is also possible under forcing conditions.
Part 2: Diagnostic Q&A (How to Identify the Issue)
Q1: I see a new spot on TLC/peak on LCMS. Is it hydrolysis or something else? A: Check for the "Rule of 18" .
-
Mass Spec: Hydrolysis converts a Chlorine (
, mass ~35) to a Hydroxyl (OH, mass ~17).-
Net Mass Shift:
. -
Example: If your starting material is
(for ), the mono-hydrolyzed product will appear at 225 .
-
-
Isotopic Pattern: The starting material has a characteristic
pattern (9:6:1 ratio for M, M+2, M+4). The mono-hydrolyzed product has a pattern (3:1 ratio for M, M+2).
Q2: My NMR shows a broad singlet at 11-13 ppm. What is this? A: This is the "smoking gun" for the pyrimidinone tautomer .
-
A standard 4-hydroxypyrimidine (enol form) would show an -OH proton, often exchanging or sharp.
-
The hydrolysis product exists as the lactam (NH-C=O) . The proton resides on the ring nitrogen (N3 or N1), appearing as a broad, deshielded singlet typically between 11.0 and 13.5 ppm in DMSO-
[1].
Q3: Which Chlorine hydrolyzed? C2 or C4? A: While C4 is kinetically favored, you must confirm regioselectivity if isolating the impurity.
-
13C NMR: The carbonyl carbon (C=O) of the lactam typically shifts upfield (160–165 ppm) compared to the C-Cl carbon (150–160 ppm), but the surest way is HMBC .
-
HMBC Correlation: Look for coupling between the C5 proton and the carbonyl carbon. If the C4 hydrolyzes, the C5-H will show strong correlation to the new carbonyl.
Part 3: Troubleshooting & Prevention (The "Dry" Protocol)
To fix this, you must treat water as a competitive reagent, not just a solvent contaminant.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing and rectifying hydrolysis issues.
Critical Control Points
| Factor | The Risk | The Fix (Self-Validating System) |
| Solvent (DMF/DMSO) | These are hygroscopic "sponges." A "fresh" bottle can contain 500+ ppm water after one opening. | Validation: Store over activated 3Å or 4Å molecular sieves for 24h. Test water content (Karl Fischer) or add a drop of TiCl4 (smoke = wet). Use anhydrous THF if solubility permits. |
| Base Selection | Carbonates ( | Validation: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If inorganic is required, flame-dry the salt under vacuum before use. |
| Temperature | High heat overcomes the activation energy for water attack, even if water concentration is low. | Validation: Start the reaction at 0°C . The 4-fluorophenyl group activates the ring enough that many amines react at or below RT. Only heat if TLC shows no conversion after 2h. |
| Order of Addition | Adding the pyrimidine to a basic solution exposes it to potential OH⁻ before the amine arrives. | Validation: Premix the Amine + Base first. Add the Pyrimidine last (solid or solution) to ensure the desired nucleophile is in excess immediately. |
Part 4: Validated Experimental Protocol
Objective: Selective
Reagents:
-
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous THF or DMF (Concentration: 0.1 M)
Step-by-Step Procedure:
-
System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen and seal with a septum.
-
Solvent Prep: Extract solvent (THF preferred) from a solvent purification system or a bottle containing activated 3Å molecular sieves.
-
Self-Check: Ensure the sieves have been activated (heated under vacuum) within the last week.
-
-
Nucleophile Activation: Add the Amine and DIPEA to the flask. Add the anhydrous solvent via syringe.[1] Stir at 0°C (ice bath) for 10 minutes.
-
Why? This deprotonates the amine hydrochloride salts (if used) and ensures the desired nucleophile is "ready" to compete with trace water.
-
-
Substrate Addition: Dissolve the 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.
-
Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing bis-substitution and hydrolysis [2].
-
-
Monitoring: Monitor by TLC/LCMS after 30 minutes.
-
Target: Disappearance of starting material.
-
Warning: If reaction is sluggish, warm to Room Temperature (RT). Do not heat above 40°C unless absolutely necessary.
-
-
Workup (Crucial):
-
Quench with water/brine only after confirming completion.
-
Extract immediately with EtOAc or DCM.
-
Avoid acidic washes (e.g., 1M HCl) during extraction if possible, as this can hydrolyze the remaining C2-Chloride during the workup phase [3].
-
References
-
BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." BenchChem Technical Library. Accessed 2026.
-
National Institutes of Health (NIH). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." PubMed Central. Accessed 2026.
-
BenchChem. "Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions." BenchChem Technical Support. Accessed 2026.
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Accessed 2026.
Sources
Technical Support Center: Optimizing Catalyst Choice for Coupling 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this versatile synthetic building block.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selective functionalization of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine.
Q1: Which chlorine on 2,4-dichloro-6-(4-fluorophenyl)pyrimidine is more reactive in a typical cross-coupling reaction?
A: In the vast majority of palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings) and nucleophilic aromatic substitutions (SNAr), the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[1][2][3] This preferential reactivity is the "conventional" regioselectivity for this substrate.
-
The Scientific Reason (Causality): The enhanced reactivity at C4 is attributed to the electronic properties of the pyrimidine ring. The C4 position is more electron-deficient, which facilitates the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond—often the rate-determining step of the catalytic cycle.[3][4] This intrinsic electronic bias means that without specific catalytic control, functionalization will almost always occur at C4 first.
Q2: How can I override the natural C4 selectivity and achieve coupling at the C2 position?
A: Achieving C2 selectivity requires overriding the substrate's inherent electronic preference with a catalyst-controlled strategy. This is an area of active research, and success has been demonstrated, particularly for C-S (thiolation) and C-N (amination) couplings.
-
The Key is the Ligand: The solution lies in using specific, sterically bulky ligands that alter the behavior of the palladium catalyst. For C-S coupling, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands (e.g., those based on IPent) have been shown to uniquely favor C2-selective thiolation.[5][6][7] For certain C-N couplings, highly specialized phosphine ligands like Xantphos have also been used to direct amination to the C2 position of similar dichloropyridine systems.[8] These bulky ligands are thought to modulate the steric environment around the palladium center, potentially favoring an alternative oxidative addition pathway at the less-congested C2 position.[1][9]
Q3: What are the most common and reliable cross-coupling reactions for functionalizing this pyrimidine core?
A: Several palladium-catalyzed reactions are routinely and successfully applied:
-
Suzuki-Miyaura Coupling: The most common method for forming C-C bonds with aryl or heteroaryl boronic acids. It is widely used for preparing C4-substituted pyrimidines.[4]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[3][10]
-
Sonogashira Coupling: Used to install alkyne functionalities (C-C triple bonds).[3][11]
-
C-S Coupling (Thiolation): For creating aryl thioethers. As mentioned, this reaction is particularly notable for its tunable regioselectivity.[1][10]
Q4: Why is my choice of ligand, base, and solvent so critical for a successful reaction?
A: The combination of ligand, base, and solvent forms the catalytic environment and is crucial for several reasons:
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and critically influences its reactivity and selectivity.[12] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands are often required to activate the relatively inert C-Cl bond and can dictate the reaction's regiochemical outcome.[5][13]
-
Base: The base plays an essential role in the catalytic cycle. For instance, in Suzuki coupling, it activates the boronic acid, making it competent for the transmetalation step.[12] The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield, and its effectiveness is often solvent-dependent.[12]
-
Solvent: The solvent must solubilize the reactants and catalyst system. Its polarity can influence catalyst activity and stability.[4] For Suzuki couplings, solvent systems like toluene/ethanol/water mixtures or 1,4-dioxane are often effective.[14][15]
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section is structured to address specific experimental problems you may encounter.
Problem 1: Low or No Product Yield
A: This is a common issue that can almost always be traced back to one of four areas: catalyst deactivation, suboptimal components, poor reagent quality, or reaction conditions.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[12] Inadequate degassing is a primary cause of failure. Ensure solvents are thoroughly sparged with argon or nitrogen for at least 30 minutes or subjected to several freeze-pump-thaw cycles.[12][14]
-
Catalyst & Ligand: Standard Pd(PPh₃)₄ can be effective, but for challenging couplings, it may not be active enough.[4][15] Consider using more robust, modern palladium pre-catalysts (e.g., Buchwald pre-catalysts) with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, cataCXium A). The nitrogen atoms in the pyrimidine ring can coordinate to the palladium and inhibit catalysis, a problem that these advanced ligands help overcome.[2]
-
Boronic Acid Integrity: Boronic acids, especially electron-deficient ones, are susceptible to degradation and protodeboronation (replacement of the boron group with hydrogen), particularly at high temperatures.[2] Always use fresh, high-purity boronic acids. If you suspect degradation, consider converting the boronic acid to its more stable trifluoroborate salt.
-
Base and Solvent: An incompatible base/solvent combination can halt the reaction. If a common base like K₂CO₃ in an aqueous solvent mixture fails, try a stronger base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like 1,4-dioxane or THF.[16]
Problem 2: Poor Regioselectivity / Mixture of Isomers
A: While C4 is the intrinsically favored position, high temperatures or very active catalyst systems designed for unreactive chlorides can sometimes erode this selectivity.
-
Lower the Temperature: High temperatures can provide enough energy to overcome the activation barrier for C2 insertion. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[12]
-
Use a "Classic" Catalyst System: Highly active, sterically demanding ligands might reduce selectivity. Revert to a more standard catalyst system like Pd(PPh₃)₄ with K₂CO₃ in a solvent system like Toluene/EtOH/H₂O or 1,4-dioxane.[4][14][15] This combination is often highly selective for the C4 position.
-
Ligand-Free Conditions: For some Suzuki couplings, "Jeffery" conditions (ligand-free with a phase-transfer catalyst like a tetralkylammonium salt) can dramatically enhance C4 selectivity.[9]
A: As discussed in the FAQs, this requires a specialized, catalyst-controlled approach. The most reliable and published methods are for C-S and C-N couplings.
-
For C2-Thiolation (C-S Coupling): The recommended approach is to use a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand. A commercially available and effective catalyst is (IPr)Pd(allyl)Cl or related systems using the IPent ligand.[6][7][17] These systems have been shown to provide high C2-selectivity with a range of thiols.[7]
-
For C2-Amination (C-N Coupling): This is more challenging. While conventional Buchwald-Hartwig conditions favor C4, some specialized ligands may invert selectivity. Based on studies with the analogous 2,4-dichloropyridine scaffold, a system using a Xantphos-based ligand could be a promising starting point to screen for C2-selective amination.[8]
Problem 3: Significant Side-Product Formation
A: Homocoupling is a classic side reaction in Suzuki (forming a biaryl from the boronic acid) and Sonogashira (forming a diyne from the alkyne) couplings. It is almost always caused by the presence of oxygen.[12][18]
-
Improve Degassing: This cannot be overstated. Your inert atmosphere technique must be flawless. Use high-purity argon or nitrogen and ensure no air can leak into the reaction vessel.[18]
-
Use a Pd(0) Source: Pd(II) precatalysts (like Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[19] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[12][19]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. This ensures that after the initial oxidative addition, the palladium intermediate is more likely to react with the desired coupling partner rather than another palladium species.
A: Dehalogenation (or hydrodehalogenation) is the replacement of a chlorine atom with a hydrogen atom. This can occur via two main pathways:
-
Catalytic Dehalogenation: The palladium intermediate, after oxidative addition, can undergo side reactions if the subsequent steps (transmetalation, reductive elimination) are slow. For example, a β-hydride elimination from certain ligands or a reaction with trace water or base can lead to the dehalogenated product.
-
Protodeboronation followed by Coupling: This is specific to Suzuki reactions. If your boronic acid degrades to the corresponding arene (Ar-H), this arene can then participate in a Heck-type reaction or other side processes.
-
Solution: Ensure your base is anhydrous if using an anhydrous solvent system. Check the purity of your reagents and solvents. Sometimes, switching to a different ligand that promotes faster reductive elimination can solve the problem.
Data & Protocols
Table 1: Catalyst System Recommendations for Regioselectivity
| Desired Outcome | Coupling Type | Recommended Catalyst | Recommended Ligand | Recommended Base | Typical Solvent | Ref. |
| C4-Selective | Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ or K₃PO₄ | 1,4-Dioxane or Toluene/EtOH/H₂O | [14][15] |
| C4-Selective | Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | [3][10] |
| C2-Selective | C-S Coupling | (IPr)Pd(allyl)Cl | IPr (NHC Ligand) | DBU | Toluene | [6][7] |
| Potentially C2 | Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | [8] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point for achieving high C4 selectivity.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the flask and thoroughly degas the mixture by sparging with argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. For microwave-assisted reactions, heating at 100-120 °C for 15-30 minutes is often sufficient.[4]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Best Practices for Reaction Setup (Inert Atmosphere)
Caption: Experimental workflow for setting up an oxygen-free reaction.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). NIH.gov. Retrieved February 23, 2026, from [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH.gov. Retrieved February 23, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). proquest.com. Retrieved February 23, 2026, from [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved February 23, 2026, from [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). osti.gov. Retrieved February 23, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. Retrieved February 23, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH.gov. Retrieved February 23, 2026, from [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved February 23, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 23, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). NIH.gov. Retrieved February 23, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI. Retrieved February 23, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. Retrieved February 23, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 23, 2026, from [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.gov. Retrieved February 23, 2026, from [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
Validation & Comparative
1H NMR Interpretation Guide: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine & Derivatives
Executive Summary
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a critical heterocyclic scaffold in medicinal chemistry, serving as the electrophilic core for numerous tyrosine kinase inhibitors (e.g., Pazopanib analogs). Its structural integrity is defined by the regioselective reactivity of the pyrimidine chlorines and the electronic influence of the fluorophenyl moiety.
This guide provides a technical comparison of the 1H NMR spectral characteristics of this scaffold against its synthetic precursor (uracil derivative) and its downstream C4-substituted derivatives. It is designed to help researchers rapidly validate structure, assess regioisomeric purity, and troubleshoot synthetic workflows.
Part 1: Structural Context & Significance
The molecule features a pyrimidine ring substituted at positions 2 and 4 with chlorine atoms (electron-withdrawing, leaving groups) and at position 6 with a 4-fluorophenyl group.
Key Structural Features for NMR
-
Pyrimidine H-5: The only proton on the heterocyclic ring. It is a singlet and acts as the primary diagnostic "anchor" for determining the electronic state of the ring.
-
Fluorophenyl Ring: A para-substituted benzene ring. Due to the presence of Fluorine (
F, spin 1/2), the aromatic protons exhibit characteristic coupling, creating a complex AA'BB'X spin system (where X is Fluorine). -
Absence of Exchangeable Protons: Unlike its uracil precursor, the target molecule has no NH or OH protons.
Diagram: Structural Elucidation Workflow
Caption: Logical workflow for distinguishing the target dichloropyrimidine from precursors and derivatives using 1H NMR.
Part 2: Comparative Analysis
The synthesis typically involves the chlorination of 6-(4-fluorophenyl)uracil using phosphorus oxychloride (
Table 1: Spectral Comparison (Precursor vs. Target)
| Feature | Precursor: 6-(4-fluorophenyl)uracil | Target: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | Interpretation |
| Solvent | DMSO-d6 (Required for solubility) | CDCl3 (Preferred) or DMSO-d6 | Target is highly lipophilic. |
| NH Protons | Two broad singlets (10-12 ppm) | Absent | Complete aromatization/chlorination. |
| Pyrimidine H-5 | Singlet, | Singlet, | Significant deshielding due to aromatic ring current and electronegative Cl atoms. |
| Phenyl Protons | Multiplets, | Multiplets, | Slight downfield shift due to electron-withdrawing pyrimidine core. |
| 19F NMR | Singlet, ~ -110 ppm | Singlet, ~ -108 to -112 ppm | Minimal change, serves as internal check. |
Part 3: Detailed 1H NMR Interpretation
The Pyrimidine H-5 (The Diagnostic Peak)
-
Chemical Shift:
7.65 – 7.85 ppm (Singlet). -
Mechanism: This proton is located between the C4-Cl and the C6-Aryl group. The two chlorine atoms at C2 and C4 exert a strong inductive effect (-I), pulling electron density away from the ring, significantly deshielding H-5 compared to the uracil precursor.
-
Validation: If this peak appears as a doublet, it implies the loss of one chlorine and replacement with a proton (reductive dehalogenation impurity), or the presence of a regioisomer where H-5 couples to another proton.
The 4-Fluorophenyl Group (The AA'BB'X System)
The phenyl ring protons appear as two distinct multiplets in the aromatic region (7.0 – 8.2 ppm). Due to the fluorine atom, the splitting is not a simple doublet.
-
Protons Ortho to Pyrimidine (Meta to F):
-
Shift:
8.00 – 8.15 ppm. -
Pattern: Appears as a doublet of doublets (dd) or "pseudo-triplet."
-
Coupling: Split by the ortho-proton (
Hz) and the meta-fluorine ( Hz). -
Why Downfield? These protons are deshielded by the anisotropy of the attached electron-deficient dichloropyrimidine ring.
-
-
Protons Ortho to Fluorine:
-
Shift:
7.15 – 7.25 ppm. -
Pattern: Appears as a triplet (pseudo-triplet) or complex multiplet.
-
Coupling: Split by the ortho-proton (
Hz) and the ortho-fluorine ( Hz). -
Why Upfield? Fluorine is electron-withdrawing by induction but electron-donating by resonance. The resonance effect shields the ortho protons, moving them upfield relative to the other aromatic protons.
-
Diagram: Signal Assignment & Coupling
Caption: Electronic and magnetic interactions defining the splitting patterns of the fluorophenyl protons.
Part 4: Derivative Analysis (Nucleophilic Substitution)
The primary utility of this scaffold is
Reaction: Formation of 4-Amino Derivatives
When reacted with an amine (e.g., methylamine or an aniline):
-
Regioselectivity: Substitution occurs predominantly at C4 .
-
Spectral Change (H-5 Shift):
-
The H-5 singlet shifts upfield (Shielded).[1]
-
Why? The incoming amine is an electron-donating group (EDG) by resonance. It pumps electron density back into the pyrimidine ring, counteracting the effect of the remaining C2-Cl.
-
Typical Shift:
7.7 ppm (Dichloro) 6.3 – 6.8 ppm (Amino-Chloro).
-
Table 2: Derivative Shift Diagnostics
| Compound State | Substituent at C4 | H-5 Chemical Shift ( | Electronic Effect |
| Starting Material | -Cl | 7.60 - 7.85 | Strong Withdrawal (-I, -M) |
| Product (Target) | -NH-R (Amine) | 6.30 - 6.90 | Resonance Donation (+M) |
| Hydrolysis Impurity | -OH (Tautomer) | 6.00 - 6.20 | Tautomerizes to C=O (Uracil-like) |
Part 5: Experimental Protocol
Method A: Standard Characterization (Recommended)
This protocol ensures high resolution and avoids solvent overlap with the critical H-5 peak.
-
Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solution is clear; filter through a small cotton plug if turbidity persists (turbidity often indicates inorganic salts from the workup).
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of aromatic protons). -
Scans: 16 (Sufficient for >5 mg sample).
-
-
Processing:
-
Reference the residual CHCl3 peak to 7.26 ppm .
-
Apply an exponential window function (LB = 0.3 Hz).
-
Method B: Self-Validation Step (Purity Check)
To confirm the absence of the regioisomer (2-amino-4-chloro vs 4-amino-2-chloro) in derivatives:
-
NOE (Nuclear Overhauser Effect): Irradiate the H-5 proton.
-
Observation:
-
If substitution occurred at C4 (Target): NOE observed between H-5 and the Fluorophenyl protons (at C6). No NOE to the amine group (since it is at C4, distant from H-5).
-
Correction: Actually, H-5 is adjacent to both C4 and C6.
-
Better Diagnostic: In the C4-substituted product, the H-5 proton is adjacent to the C6-Aryl group and the C4-Amine. You should see NOE correlations to both the aryl ortho-protons and the NH/alkyl protons of the amine.
-
In the C2-substituted impurity (rare), H-5 is flanked by C4-Cl and C6-Aryl. You would see NOE to Aryl, but weak/no NOE to the amine at C2 (too distant).
-
References
-
Synthesis and Reactivity of Dichloropyrimidines
-
NMR Coupling Constants
- Title: 1H-1H and 1H-19F Coupling Constants in Fluorinated Arom
- Source:Chemical Instrumentation Facility, Iowa St
-
Link:
-
General Pyrimidine NMR Data
-
Experimental Precedent (Analogous Compounds)
- Title: Synthesis of 4-(4-fluorophenyl)
- Source:Royal Society of Chemistry (RSC) Advances.
-
Link:
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the 13C NMR Shift Assignments for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. Among its variants, 13C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. This guide provides a detailed analysis of the 13C NMR spectrum of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds.
This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural characterization. We will delve into the predicted 13C NMR chemical shifts of the title compound, offering a thorough, atom-by-atom assignment. To substantiate our analysis, we will compare these predicted values with experimental data from structurally related compounds, thereby providing a robust and well-rounded interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the 13C NMR shift assignments, the atoms of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine are numbered as follows:
Caption: Molecular structure and atom numbering for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine.
Predicted 13C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 163.5 |
| C4 | 162.8 |
| C6 | 169.2 |
| C5 | 114.1 |
| C1' | 131.7 |
| C2'/C6' | 129.5 |
| C3'/C5' | 116.3 |
| C4' | 164.1 |
Detailed 13C NMR Shift Assignment and Discussion
The assignment of each resonance to a specific carbon atom is based on fundamental principles of 13C NMR spectroscopy, including the electronic effects of substituents (induction and resonance) and comparison with known experimental data of analogous compounds.
Pyrimidine Ring Carbons
-
C2, C4, and C6: These carbons are directly bonded to electronegative nitrogen and/or chlorine atoms, and in the case of C6, to the fluorophenyl ring. This leads to a significant downfield shift.
-
C6 (169.2 ppm): This carbon is predicted to be the most downfield-shifted carbon of the pyrimidine ring. It is bonded to two nitrogen atoms (in a pyrimidine ring) and the electron-withdrawing fluorophenyl group.
-
C2 (163.5 ppm) and C4 (162.8 ppm): These carbons are each bonded to two nitrogen atoms and a highly electronegative chlorine atom. Their chemical shifts are expected to be very similar and significantly downfield. The slightly higher predicted value for C2 may be attributed to its position between two nitrogen atoms.
-
-
C5 (114.1 ppm): In contrast, C5 is predicted to be the most upfield-shifted carbon of the pyrimidine ring. It is only bonded to carbon atoms and a hydrogen atom (not shown), and is not directly attached to any of the electronegative substituents.
4-Fluorophenyl Ring Carbons
-
C4' (164.1 ppm): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a strong downfield shift. The carbon-fluorine bond also exhibits through-bond coupling (J-coupling), which would result in a doublet in a proton-decoupled 13C NMR spectrum.
-
C1' (131.7 ppm): This is the ipso-carbon, directly attached to the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.
-
C2'/C6' (129.5 ppm): These carbons are ortho to the pyrimidine substituent. Their chemical shifts are moderately downfield.
-
C3'/C5' (116.3 ppm): These carbons are meta to the pyrimidine substituent and ortho to the fluorine atom. The fluorine atom exerts a shielding effect on the ortho carbons, leading to a more upfield chemical shift compared to C2'/C6'. These carbons would also be expected to show a doublet due to C-F coupling.
Comparative Analysis with Structurally Related Compounds
To validate the predicted chemical shifts, we will compare them with the experimental 13C NMR data of three key structural analogues: 2,4-dichloropyrimidine, 2,4-dichloro-6-methylpyrimidine, and 4-fluorobiphenyl.
| Compound | C2 | C4 | C6 | C5 |
| 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (Predicted) | 163.5 | 162.8 | 169.2 | 114.1 |
| 2,4-Dichloropyrimidine (Experimental)[1] | 162.0 | 162.0 | 158.8 | 118.9 |
| 2,4-Dichloro-6-methylpyrimidine (Experimental)[2] | 162.3 | 161.7 | 168.1 | 116.2 |
| Compound | C1' | C2'/C6' | C3'/C5' | C4' |
| 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (Predicted) | 131.7 | 129.5 | 116.3 | 164.1 |
| 4-Fluorobiphenyl (Experimental)[3] | 137.4 | 128.8 | 115.7 | 162.5 |
Analysis of the Pyrimidine Moiety
-
The experimental data for 2,4-dichloropyrimidine and 2,4-dichloro-6-methylpyrimidine provide a strong basis for comparison.[1][2]
-
The predicted downfield shifts for C2 and C4 in the target molecule are consistent with the experimental values for the simpler dichloropyrimidines.[1]
-
The significant downfield shift of C6 in 2,4-dichloro-6-methylpyrimidine (168.1 ppm) upon introduction of a methyl group at this position supports the even larger predicted downfield shift for C6 in the target molecule (169.2 ppm) due to the presence of the more electron-withdrawing 4-fluorophenyl group.[2]
-
The upfield shift of C5 is also consistent across all three pyrimidine structures.
Analysis of the 4-Fluorophenyl Moiety
-
The experimental data for 4-fluorobiphenyl serves as an excellent model for the fluorophenyl portion of our target molecule.[3]
-
The predicted chemical shift for C4' (164.1 ppm) is in very good agreement with the experimental value for the corresponding carbon in 4-fluorobiphenyl (162.5 ppm).[3]
-
Similarly, the predicted shifts for the other carbons of the fluorophenyl ring (C1', C2'/C6', and C3'/C5') are in close agreement with the experimental values for 4-fluorobiphenyl.[3]
Experimental Protocol for 13C NMR Data Acquisition (A General Guideline)
While this guide is based on predicted data, the following provides a standard experimental protocol for acquiring a 13C NMR spectrum for compounds like 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine.
-
Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for 13C NMR-Based Structural Elucidation
The following diagram illustrates the general workflow for assigning the structure of an organic molecule using 13C NMR spectroscopy.
Caption: A generalized workflow for structural elucidation using 13C NMR spectroscopy.
Conclusion
This guide has provided a comprehensive analysis of the predicted 13C NMR spectrum of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine. Through a detailed, atom-by-atom assignment and a robust comparative analysis with experimentally derived data from structurally related compounds, we have established a reliable set of expected chemical shifts for this important synthetic intermediate. The strong correlation between the predicted data and experimental values for analogous structures instills a high degree of confidence in the assignments presented herein. This guide serves as a valuable resource for researchers working with this and similar compounds, facilitating the rapid and accurate interpretation of their 13C NMR data.
References
- Online 13C NMR Predictor: ChemDraw, version 22.0. CambridgeSoft, Cambridge, MA.
-
SpectraBase. 2,4-Dichloropyrimidine 13C NMR Data. Wiley-VCH GmbH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9461, 4-Fluorobiphenyl. [Link].
- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-substituted pyrimidines and purines. Canadian Journal of Chemistry, 56(5), 725-729.
Sources
- 1. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
Definitive Structure Confirmation of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine: A Comparative Guide to X-ray Crystallography vs. Solution-Phase Methods
Executive Summary
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity—specifically the regiochemical placement of the 4-fluorophenyl group relative to the chlorine atoms—is the primary quality attribute determining downstream efficacy.
While solution-phase methods like NMR and LC-MS provide rapid characterization, they often struggle to unambiguously distinguish between the 4-substituted and 2-substituted regioisomers formed during Suzuki cross-coupling or SNAr reactions of 2,4,6-trichloropyrimidine. This guide objectively compares X-ray crystallography against these alternatives, demonstrating why single-crystal diffraction remains the non-negotiable standard for structural validation in drug development pipelines.
Part 1: The Structural Challenge (Regiochemistry)
The synthesis of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine typically involves a Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine with 4-fluorophenylboronic acid. Theoretically, the C4/C6 positions are more electrophilic than C2, favoring substitution at the "corner" positions. However, steric factors, solvent effects, and catalyst ligands can lead to mixtures or unexpected C2-substitution.
The Ambiguity of Solution-Phase Data
-
Mass Spectrometry (MS): Both regioisomers (4-phenyl and 2-phenyl) have the exact same mass (
Da) and fragmentation patterns are often indistinguishable. -
1H NMR: Both isomers possess a single pyrimidine proton. While chemical shift calculations (DFT) can predict differences, the experimental
values often overlap (approx. 7.2–7.8 ppm), making assignment risky without a reference standard.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the performance of X-ray crystallography against standard alternatives for this specific pyrimidine derivative.
| Feature | X-ray Crystallography | 1H / 13C NMR Spectroscopy | Computational (DFT) |
| Primary Output | Absolute 3D atomic coordinates | Magnetic environment of nuclei | Theoretical energy minima |
| Regioisomer ID | Definitive (Visual confirmation) | Inferential (Requires HMBC/NOESY) | Predictive (Subject to basis set errors) |
| Conformation | Precise torsion angles (Solid State) | Time-averaged ensemble (Solution) | Gas-phase idealized geometry |
| Sample Req. | Single Crystal (~0.1–0.3 mm) | ~5 mg dissolved in | None (In silico) |
| Turnaround | 24–48 Hours (Growth dependent) | 15 Minutes | Hours to Days |
| Confidence | 99.9% | 85–90% (without 2D data) | N/A |
Part 3: X-ray Crystallography Workflow & Protocol
Crystallization Protocol (Self-Validating)
For 2,4-dichloro-6-(4-fluorophenyl)pyrimidine, the presence of the halogenated phenyl ring facilitates
-
Method: Slow Evaporation.[1]
-
Solvent System: Dichloromethane (DCM) / Hexane (1:3 ratio).
-
Procedure:
-
Dissolve 20 mg of the purified compound in 1 mL of DCM.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Gently layer 3 mL of Hexane on top.
-
Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
-
Validation: Harvest crystals when they appear prismatic and extinguish light sharply under a polarizing microscope.
-
Data Collection Parameters
-
Temperature: 100 K (Cryocooling is essential to reduce thermal motion of the fluorine atom).
-
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption by Chlorine atoms. -
Resolution Goal: 0.75 Å or better.
Structural Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for structural validation. The definitive "Go/No-Go" decision relies on the solved phase from XRD.
Part 4: Experimental Data Interpretation
When analyzing the solved structure, specific geometric parameters confirm the identity of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine.
Key Crystallographic Metrics (Expected)
The following values are representative of high-quality refinements for this class of 2,4-dichloro-6-arylpyrimidines [1][2].
| Parameter | Bond/Angle | Typical Value (Å / °) | Significance |
| Bond Length | C(2)–Cl | 1.73 – 1.75 Å | Typical for |
| Bond Length | C(4)–Cl | 1.72 – 1.74 Å | Often slightly shorter than C2-Cl due to electronics. |
| Bond Length | C(6)–C(1') | 1.48 – 1.50 Å | Connects Pyrimidine to Phenyl ring. |
| Torsion Angle | N(1)-C(6)-C(1')-C(2') | 20° – 40° | Indicates twist of phenyl ring to relieve steric strain with pyrimidine N. |
| Intermolecular | C–H···N | 2.5 – 2.7 Å | Hydrogen bonding network driving crystal packing. |
Critical Check: In the electron density map, the Chlorine atoms (heavy, high electron density) must be clearly located at positions 2 and 4. The Fluorine atom (distinct from Hydrogen) must be para-substituted on the phenyl ring.
Part 5: Why X-ray Wins (The "E-E-A-T" Argument)
Expertise: Resolving the "Pseudo-Symmetry"
In 1H NMR, the pyrimidine ring proton (H5) appears as a singlet. In the C4-isomer, H5 is flanked by a Chlorine (C4) and the Phenyl group (C6). In the C2-isomer, H5 is flanked by two Chlorines (C4/C6) or Phenyls depending on the substitution. While the chemical environment differs, the shift difference is subtle (< 0.5 ppm). X-ray diffraction visualizes the electron density directly, removing the need to infer structure from magnetic shielding constants [3].
Trustworthiness: Absolute Configuration
For drug development, "likely correct" is insufficient. X-ray data provides a R-factor (reliability factor). An R-factor < 5% guarantees that the atomic model matches the physical diffraction pattern with >95% accuracy. This is a self-validating metric that NMR lacks (where peak overlap can hide impurities).
Application: Docking Studies
The precise bond angles determined by X-ray (e.g., the twist angle between the pyrimidine and fluorophenyl ring) are essential inputs for molecular docking simulations. Using a flat, energy-minimized computer model instead of the experimental crystal structure can lead to erroneous binding affinity predictions in kinase pockets [4].
References
-
Anderson, K. W., & Handy, S. T. (2010).[2] "Regioselective Synthesis of 2,4-Diarylpyrimidines." Journal of Organic Chemistry.
-
Gomtsyan, A., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.
-
Creative Biostructure. (2025). "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?" Creative Biostructure Technical Guides.
-
BenchChem. (2025). "Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide." BenchChem Technical Library.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine. As a halogenated heterocyclic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a substituted pyrimidine containing both chlorine and fluorine atoms. Its chemical structure dictates its reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, the known hazards of analogous chlorinated and fluorinated aromatic compounds necessitate a cautious approach. The primary risks are associated with its irritant properties and the environmental persistence characteristic of halogenated organics.[1][2]
The presence of chlorine and fluorine on the aromatic ring system makes the molecule stable and potentially resistant to natural degradation.[3] Improper disposal can lead to long-term environmental contamination. Therefore, all waste containing this compound must be treated as hazardous.[1]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Class | Classification | Rationale and Key Considerations | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact. Similar dichloropyrimidine derivatives are classified as skin irritants.[4][5][6] | TCI Chemicals[4], Fisher Scientific[5][7], Thermo Fisher Scientific[6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Direct contact can result in significant discomfort and potential damage.[4][5][6] | TCI Chemicals[4], Fisher Scientific[5][7], Thermo Fisher Scientific[6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential Harmful | Analogues are harmful if swallowed, in contact with skin, or inhaled.[8] Assume a similar profile and minimize exposure. | PubChem[8] |
| Environmental Hazard | Persistent | Halogenated organic compounds are known for their environmental stability and resistance to breakdown, posing a long-term risk.[1][3] | U.S. EPA[3], Benchchem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Working with chlorinated aromatic compounds requires strict adherence to PPE protocols to minimize exposure.[1] The choice of PPE is not merely a checklist item; it is a critical barrier designed to protect against specific, identified hazards.
-
Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific solvents being used with the compound. Double-gloving is recommended when handling concentrated solutions.
-
Body Protection : A buttoned lab coat should be worn at all times. For operations with a higher risk of splashes, such as large-scale reactions or spill cleanups, a chemical-resistant apron is necessary.[1]
-
Respiratory Protection : All handling of solid 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
Waste Management Workflow: From Benchtop to Final Disposal
The proper disposal of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a multi-step process that begins the moment waste is generated. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Caption: Workflow for the disposal of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste containing 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine.
A. Waste Segregation and Collection
-
Identify Waste Type : All materials contaminated with 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine are considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips, silica gel).
-
-
Use Designated Containers : Collect all waste in a dedicated, clearly labeled container for "Halogenated Organic Waste".[9] Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[10] This segregation is crucial because halogenated waste requires specific disposal methods, like high-temperature incineration with scrubbers, to manage the resulting acidic gases (e.g., HCl, HF).[3][10]
B. Containerization and Labeling
-
Select Appropriate Container : Use a chemically compatible container with a tight-fitting lid. For liquid waste, ensure the container is made of a material (e.g., HDPE, glass) that will not degrade from contact with the waste and any associated solvents.
-
Apply Hazardous Waste Label : As soon as waste is first added, label the container with a fully completed hazardous waste tag as required by your institution and OSHA regulations.[11][12] The label must include:
-
The words "Hazardous Waste".
-
Full chemical name: "2,4-Dichloro-6-(4-fluorophenyl)pyrimidine" and any solvents present.
-
The specific hazard(s) (e.g., Irritant, Toxic).
-
Accumulation start date.
-
Your name and laboratory information.
-
C. Recommended Disposal Technology The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[10][13] The carbon-fluorine and carbon-chlorine bonds are extremely stable, requiring significant energy to break.[3]
-
Mechanism : Incineration at temperatures typically above 1,000°C provides the necessary energy to decompose the molecule.[3]
-
Byproduct Management : This process generates acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl). Licensed hazardous waste incinerators are equipped with off-gas treatment systems, such as scrubbers, to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.[10]
-
Regulatory Compliance : This method is compliant with EPA regulations for the destruction of persistent organic pollutants.[3][14]
Disposal in a hazardous waste landfill is a less preferable option as it only contains the chemical rather than destroying it, posing a potential future environmental liability.[13]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.[1]
A. Spill Cleanup (Small, In-Hood Spill)
-
Alert Personnel : Notify others in the immediate area.
-
Ensure Ventilation : Keep the fume hood sash at the appropriate working height.
-
Don Appropriate PPE : Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb : Cover the spill with a chemical absorbent material compatible with the substance and any solvents. Work from the outside of the spill inward.
-
Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials : Place all cleanup materials (gloves, wipes, etc.) into the "Halogenated Organic Waste" container.[1]
B. Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][15]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency.
-
Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals . Benchchem.
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds . Benchchem.
-
2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet . ChemicalBook.
-
2,4-dichloro-6-(4-fluorophenyl)pyrimidine Properties . U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET for 5-(4-Bromophenyl)-4,6-dichloropyrimidine . TCI Chemicals.
-
SAFETY DATA SHEET for 2,4-Dichloropyrimidine . Fisher Scientific.
-
SAFETY DATA SHEET for 2,4-dichloro-6-methyl-pyrimidine . Fisher Scientific.
-
2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 . PubChem, National Institutes of Health.
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' . University of Oxford.
-
Guidelines for Disposing of PFAs . MCF Environmental Services.
-
SAFETY DATA SHEET for 2,6-Dichloropyridine . Sigma-Aldrich.
-
SAFETY DATA SHEET for 4,6-Dichloro-2-pyrimidinamine . Thermo Fisher Scientific.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready.
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety . Srini Chem.
-
CHLORINATED ORGANICS HANDBOOK . OxyChem.
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.
-
What Are OSHA Requirements for Hazardous Chemical Storage? . U.S. Hazmat Storage.
-
The OSHA Chemical Storage Requirements . Capital Resin Corporation.
-
What Regulations Apply to Chlorinated Solvent Use? . PF Online.
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- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 8. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. mcfenvironmental.com [mcfenvironmental.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
